molecular formula C19H24N2O2 B13928459 (+)-Cinchonaminone

(+)-Cinchonaminone

Cat. No.: B13928459
M. Wt: 312.4 g/mol
InChI Key: DPFKPQCJYMDGGR-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Cinchonaminone (CAS 60305-15-9) is a chemical compound demonstrated to exhibit monoamine oxidase (MAO) inhibitory activity . Monoamine oxidases are a family of enzymes critical for the oxidative deamination of neurotransmitters, and their inhibitors are valuable research tools in the study of neurological and psychiatric disorders . This product is intended for research applications only and is not for diagnostic or therapeutic use. For comprehensive details, researchers are directed to the primary literature, including the study "Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of this compound and Its Simplified Derivatives" published in ACS Medicinal Chemistry Letters .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

2-[(3R,4S)-3-ethenylpiperidin-4-yl]-1-[3-(2-hydroxyethyl)-1H-indol-2-yl]ethanone

InChI

InChI=1S/C19H24N2O2/c1-2-13-12-20-9-7-14(13)11-18(23)19-16(8-10-22)15-5-3-4-6-17(15)21-19/h2-6,13-14,20-22H,1,7-12H2/t13-,14-/m0/s1

InChI Key

DPFKPQCJYMDGGR-KBPBESRZSA-N

Isomeric SMILES

C=C[C@H]1CNCC[C@H]1CC(=O)C2=C(C3=CC=CC=C3N2)CCO

Canonical SMILES

C=CC1CNCCC1CC(=O)C2=C(C3=CC=CC=C3N2)CCO

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of (+)-Cinchonaminone from Cinchonae Cortex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Cinchonaminone, an indole alkaloid with significant biological activity, was first identified and isolated from the bark of Cinchona succirubra in 1989. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes a detailed, representative experimental protocol for its extraction and purification from Cinchonae Cortex. Furthermore, this guide summarizes the key quantitative and spectroscopic data that were instrumental in the elucidation of its structure. The primary known mechanism of action, the inhibition of monoamine oxidase (MAO), is also discussed and visually represented. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in this compound and related alkaloids.

Introduction

This compound is a naturally occurring indole alkaloid that was first isolated from Cinchonae Cortex, the dried bark of Cinchona succirubra PAV. (Rubiaceae)[1][2]. Its discovery was the result of screening for natural compounds with inhibitory effects on monoamine oxidase (MAO), an enzyme of significant interest in the treatment of neurological disorders[1][2]. The structural feature of this compound is an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-position of the indole[1]. The absolute configuration of the chiral centers on the piperidine ring has been determined to be (3R, 4S) through total synthesis and comparison of optical rotation with the natural product[1].

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic methods. The key data are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₅N₂O₂[1]
AppearanceAmorphous powder[1]
Optical Rotation[α]D²² +10.0° (c = 0.1, MeOH)[1]

Table 2: Spectroscopic Data for this compound

SpectroscopyKey Data PointsReference
UV (MeOH) λmax (log ε) 220 (4.58), 282 (3.90), 290 (3.82) nm[1]
IR (KBr) νmax 3400 (NH, OH), 1710 (C=O) cm⁻¹[1]
¹H-NMR (CD₃OD, 400 MHz) δ 8.0-7.0 (m, 4H, Ar-H), 5.85 (m, 1H, -CH=CH₂), 5.0 (m, 2H, -CH=CH₂), 3.8-2.5 (m, piperidine & other protons)[1]
¹³C-NMR (CD₃OD, 100 MHz) δ 209.0 (C=O), aromatic signals, piperidine signals[1]
Mass Spectrometry (EI-MS) m/z 352 [M]⁺[1]

Experimental Protocols

General Workflow for Alkaloid Extraction and Isolation

The isolation of this compound from Cinchonae Cortex follows a multi-step process involving extraction, acid-base partitioning, and chromatographic separation.

G A Powdered Cinchona Bark B Maceration with MeOH-H2O-NH4OH A->B C Filtration & Concentration B->C D Crude Extract C->D E Acid-Base Partitioning (e.g., EtOAc/dil. HCl) D->E F Aqueous Acidic Layer (Protonated Alkaloids) E->F G Basification (e.g., NH4OH) & Extraction (EtOAc) F->G H Crude Alkaloid Fraction G->H I Column Chromatography (Silica Gel) H->I J Fraction Collection I->J K Further Purification (e.g., Preparative HPLC) J->K L This compound K->L

Figure 1: General workflow for the isolation of this compound.
Detailed Methodology

  • Extraction:

    • Powdered, air-dried bark of Cinchona succirubra (e.g., 1 kg) is macerated at room temperature with a mixture of methanol, water, and ammonium hydroxide (e.g., 5 L of 7:2:1 v/v/v) for several days to extract the alkaloids in their free base form.

    • The mixture is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is suspended in water and acidified with a dilute acid (e.g., 2% HCl) to a pH of approximately 2.

    • This acidic aqueous solution is then washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds, leaving the protonated alkaloids in the aqueous layer.

    • The aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

    • The free-base alkaloids are then extracted from the basified aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude alkaloid fraction.

  • Chromatographic Purification:

    • The crude alkaloid fraction is subjected to column chromatography on silica gel.

    • The column is eluted with a gradient of a non-polar solvent and a polar solvent (e.g., a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound of interest are combined and concentrated.

    • Final purification to obtain pure this compound may require further chromatographic steps, such as preparative high-performance liquid chromatography (HPLC).

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of monoamine oxidase (MAO)[1][2]. MAOs are enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine[3][4]. By inhibiting MAO, this compound can increase the levels of these neurotransmitters in the synaptic cleft, which is a mechanism of action for many antidepressant and anti-Parkinsonian drugs[3][4].

Monoamine Oxidase Inhibition Pathway

The following diagram illustrates the role of MAO in neurotransmitter metabolism and how its inhibition by this compound can affect this process.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_presynaptic_reuptake MA Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicle MA->Vesicle Packaging Vesicle->Release MA_Cleft Monoamines Release->MA_Cleft Exocytosis Receptor Postsynaptic Receptors MA_Cleft->Receptor Binding Reuptake Reuptake Transporter MA_Cleft->Reuptake Signal Signal Transduction Receptor->Signal MAO Monoamine Oxidase (MAO) Reuptake->MAO Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination Cinchonaminone This compound Cinchonaminone->MAO Inhibition

References

The Enantioselective Total Synthesis of (+)-Cinchonaminone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the first asymmetric total synthesis of the indole alkaloid (+)-Cinchonaminone. This document provides a comprehensive overview of the synthetic strategy, key reaction data, detailed experimental protocols, and a visual representation of the synthetic pathway.

The indole alkaloid this compound, first isolated from Cinchonae Cortex in 1989, is a noteworthy natural product due to its inhibitory activity against monoamine oxidase (MAO).[1] The determination of its absolute configuration was a significant challenge, which was ultimately resolved through its first enantioselective total synthesis. This synthesis not only unequivocally established the (3R,4S) configuration of the natural product but also provided a synthetic route to access its enantiomer and other derivatives for further structure-activity relationship studies.[1]

The synthetic approach hinges on a convergent strategy, involving the preparation of a chiral cis-3,4-disubstituted piperidine unit and a protected 2-iodoindole fragment, which are then joined via a cross-coupling reaction.[1] The key challenge lies in the stereoselective construction of the piperidine core, which was achieved through an asymmetric hydroboration reaction to set the crucial stereocenters.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the total synthesis of this compound, providing yields and stereoselectivity for the critical transformations.

Table 1: Asymmetric Hydroboration of Alkene 11 [1]

RunBorane ReagentTemperature (°C)Time (h)Yield of Diol 12 (%)Enantiomeric Excess (ee, %) of 17
1Ipc₂BH-40481562
2IpcBH₂-40481013
3Ipc₂BH-20483358
4Ipc₂BH0486053
5Ipc₂BH25487543
6Ipc₂BH25728943
7Ipc₂BH40489138

Note: The optical purity was determined after converting the diol 12 to its TBDPS-protected derivative 17. Recrystallization of 17 from run 1 increased the enantiomeric excess to 91%.[1]

Table 2: Final Steps to this compound [1]

StepReactantProductYield (%)
Cross-coupling of piperidine unit (3R,4R)-2 and indole unit 3 2 + 3 Coupled product 27 -
Dess-Martin Oxidation27 Ketone intermediate-
Deprotection (Boc and MOM groups)Ketone(3R,4S)-Cinchonaminone ((+)-1) -

Note: Specific yields for the final three steps were reported as a multi-step sequence rather than individually.

Table 3: Optical Rotation Data [1]

CompoundSynthesized [α]²⁴_D_ (c 1.0, CHCl₃)Reported Natural [α]²²_D_ (c 0.1, CHCl₃)
(3R,4S)-Cinchonaminone ((+)-1) +10.3°+10.0°
(3S,4R)-Cinchonaminone ((-)-1) -9.7°-

Synthetic Pathway Overview

The total synthesis of this compound is a multi-step process that begins with commercially available materials and proceeds through the carefully controlled construction of the chiral piperidine ring, followed by coupling to the indole moiety and final functional group manipulations. The logical flow of this synthesis is depicted below.

Total_Synthesis_Cinchonaminone cluster_coupling Final Assembly Start Commercially Available Compound 10 Intermediate11 Alkene 11 Start->Intermediate11 3 steps Intermediate12 Diol 12 Intermediate11->Intermediate12 Asymmetric Hydroboration Intermediate17 TBDPS-protected Diol 17 (91% ee) Intermediate12->Intermediate17 TBDPS Protection & Recrystallization PiperidineCore Unsaturated Ester 13 Intermediate17->PiperidineCore Oxidation & HWE Reaction ReducedEster Alcohol 14 PiperidineCore->ReducedEster Diastereoselective Reduction inv1 ReducedEster->inv1 PiperidineUnit2 Chiral Piperidine Unit (+)-2 CoupledProduct27 Coupled Product 27 PiperidineUnit2->CoupledProduct27 IndoleUnit3 Indole Unit 3 inv5 IndoleUnit3->inv5 Ketone Ketone Intermediate CoupledProduct27->Ketone Dess-Martin Oxidation FinalProduct This compound (1) Ketone->FinalProduct Deprotection (Boc, MOM) inv1->PiperidineUnit2 Multi-step Conversion inv2 inv3 inv4 inv5->CoupledProduct27 Cross-Coupling inv6

Caption: Total synthesis workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the total synthesis of this compound, adapted from the supporting information of the primary literature.[1]

Asymmetric Hydroboration of Alkene 11 and Protection (Formation of 17)

To a solution of (+)-Ipc₂BH (diisopinocampheylborane) in THF at -40 °C is added a solution of alkene 11 in THF. The reaction mixture is stirred for 48 hours at this temperature. The reaction is then quenched by the sequential addition of water, 3 M aqueous NaOH, and 30% H₂O₂. After stirring, the mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to afford the crude diol 12 .

To a solution of the crude diol 12 in DMF are added imidazole and TBDPSCl (tert-butyldiphenylsilyl chloride). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The resulting crude product 17 is purified by column chromatography. The enantiomeric excess is further enhanced to >91% ee by recrystallization.

Cross-Coupling of Piperidine Unit (+)-2 and Indole Unit 3 (Formation of 27)

A mixture of zinc powder in THF is activated. To this suspension is added a solution of the iodomethylene piperidine derivative (+)-2 in THF. The mixture is stirred to facilitate the insertion of zinc into the carbon-iodine bond. In a separate flask, CuCN and LiCl are combined in THF and stirred. The previously prepared organozinc reagent is then added to the copper cyanide solution to form the corresponding organocuprate reagent.

To this solution of the organocuprate is added the 2-iodoindole derivative 3 . The reaction mixture is stirred at room temperature until the starting materials are consumed. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum. The residue is purified by silica gel column chromatography to yield the coupled product 27 .

Final Deprotection to Yield this compound (1)

The fully protected intermediate from the Dess-Martin oxidation step is dissolved in a solution of hydrochloric acid in methanol. The mixture is stirred at room temperature, which facilitates the removal of both the Boc (tert-butyloxycarbonyl) and MOM (methoxymethyl ether) protecting groups. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with chloroform. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified by silica gel chromatography to afford (3R,4S)-Cinchonaminone ((+)-1) as a solid. The spectroscopic data and optical rotation are then compared with those of the natural product to confirm its identity and absolute stereochemistry.[1]

References

(+)-Cinchonaminone as a Monoamine Oxidase (MAO) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cinchonaminone is an indole alkaloid first isolated from Cinchonae Cortex in 1989.[1] Structurally, it features an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-position.[1] This natural product has garnered interest within the scientific community for its inhibitory activity against monoamine oxidases (MAOs), a family of enzymes crucial in the metabolism of neurotransmitters.[1][2]

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine.[3] Two primary isoforms exist: MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are primarily utilized in the treatment of depression. Conversely, MAO-B predominantly metabolizes phenylethylamine and dopamine, and its inhibitors are employed in the management of Parkinson's disease and other neurodegenerative disorders.[3]

This technical guide provides a comprehensive overview of this compound as a monoamine oxidase inhibitor, presenting available quantitative data, detailed experimental protocols for its activity assessment, and visualizations of relevant biological pathways and experimental workflows.

Inhibitory Activity of this compound

Recent studies have quantified the inhibitory potential of synthetically prepared this compound against human MAO-A and MAO-B. The data reveals a preferential, albeit moderate, inhibition of MAO-B over MAO-A.

CompoundTarget EnzymeIC₅₀ (µM)
This compoundhMAO-A>100
hMAO-B51.7

Table 1: In vitro inhibitory activity of this compound against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Enzyme Kinetics and Mechanism of Action

While the IC₅₀ values provide a measure of the concentration of this compound required to inhibit 50% of MAO activity, detailed enzyme kinetic studies to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been reported in the available scientific literature.

However, studies on related Cinchona alkaloids, such as quinine, have shown a competitive mechanism of inhibition for MAO.[4] This suggests that this compound may also interact with the active site of the enzyme, competing with the natural substrate. The indole moiety present in this compound is a common structural feature in many known MAO inhibitors.[5]

Further enzymatic assays, such as Lineweaver-Burk plots, are necessary to fully elucidate the kinetic parameters and the precise mechanism by which this compound inhibits MAO-B.

Experimental Protocols

The following is a detailed methodology for the determination of the MAO inhibitory activity of this compound, as adapted from the primary literature.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a fluorescence-based assay for determining the IC₅₀ values of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex™ Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)

  • Sodium phosphate buffer (pH 7.4)

  • Test compound (this compound)

  • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of substrates, HRP, and Amplex™ Red in sodium phosphate buffer.

    • Prepare serial dilutions of the test compound to be evaluated.

  • Assay Protocol:

    • To each well of a 96-well microplate, add the following in order:

      • Sodium phosphate buffer

      • Test compound solution at various concentrations (or positive control/vehicle)

      • Recombinant human MAO-A or MAO-B enzyme solution

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution (kynuramine for MAO-A or benzylamine for MAO-B) containing HRP and Amplex™ Red.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission for resorufin, the product of Amplex™ Red oxidation) at multiple time points or as an endpoint reading.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

experimental_workflow Workflow for MAO Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution prep_dilutions Prepare Serial Dilutions prep_compound->prep_dilutions prep_reagents Prepare Working Solutions (Substrates, HRP, Amplex Red) start_reaction Add Substrate Mix (with HRP & Amplex Red) prep_reagents->start_reaction add_reagents Add Buffer, Compound, and MAO Enzyme to Plate prep_dilutions->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence calc_inhibition Calculate % Inhibition measure_fluorescence->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50 MAO_Signaling_Pathway Metabolic Pathway of Monoamine Neurotransmitters cluster_serotonin Serotonergic Neuron cluster_dopamine Dopaminergic Neuron cluster_norepinephrine Noradrenergic Neuron Serotonin Serotonin MAO_A_S MAO-A Serotonin->MAO_A_S Metabolism Five_HIAA 5-HIAA MAO_A_S->Five_HIAA Dopamine Dopamine MAO_A_D MAO-A Dopamine->MAO_A_D Metabolism MAO_B_D MAO-B Dopamine->MAO_B_D Metabolism DOPAC DOPAC MAO_A_D->DOPAC MAO_B_D->DOPAC Norepinephrine Norepinephrine MAO_A_N MAO-A Norepinephrine->MAO_A_N Metabolism DHPG DHPG MAO_A_N->DHPG Inhibitor This compound (MAO Inhibitor) Inhibitor->MAO_A_S Inhibitor->MAO_A_D Inhibitor->MAO_B_D Inhibitor->MAO_A_N

References

The Biosynthetic Pathway of (+)-Cinchonaminone in Cinchona Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline alkaloids produced by trees of the Cinchona genus, such as the renowned antimalarial drug quinine, have been of significant medicinal and economic importance for centuries.[1][2] Among the diverse array of alkaloids present in Cinchona bark, (+)-cinchonaminone represents a structurally distinct indole alkaloid. While the biosynthetic pathway to the primary Cinchona alkaloids like quinine and cinchonine has been extensively studied, the precise enzymatic steps leading to this compound remain partially unelucidated. This technical guide provides a comprehensive overview of the known and putative biosynthetic pathway of this compound, synthesizing currently available data. It details the established upstream enzymatic reactions leading to the central precursor, strictosidine, and proposes a chemically plausible, albeit speculative, downstream pathway to this compound. This guide is intended to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug development.

I. The Established Upstream Biosynthetic Pathway: Formation of Strictosidine

The biosynthesis of all terpenoid indole alkaloids in Cinchona species, including the presumed precursors to this compound, commences with the formation of the key intermediate, strictosidine. This process involves the convergence of two primary metabolic pathways: the shikimate pathway, which provides tryptophan, and the methylerythritol phosphate (MEP) pathway, which yields the monoterpenoid secologanin.

The initial dedicated steps in the alkaloid biosynthesis are catalyzed by two well-characterized enzymes: Tryptophan Decarboxylase (TDC) and Strictosidine Synthase (STR).

Tryptophan Decarboxylase (TDC)

Tryptophan decarboxylase (EC 4.1.1.28) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the decarboxylation of L-tryptophan to produce tryptamine.[1] This reaction is a critical entry point, diverting primary metabolism towards the biosynthesis of a vast array of indole alkaloids.

Strictosidine Synthase (STR)

Strictosidine synthase (EC 4.3.3.2) facilitates a stereospecific Pictet-Spengler condensation between tryptamine and the secoiridoid monoterpene, secologanin, to form 3-α(S)-strictosidine.[1] This reaction is a pivotal step, as strictosidine is the universal precursor to thousands of monoterpenoid indole alkaloids.[1]

Strictosidine β-D-Glucosidase (SGD)

Following its synthesis, strictosidine is deglycosylated by the action of strictosidine β-D-glucosidase (EC 3.2.1.105). This enzyme hydrolyzes the glucose moiety from strictosidine to yield a highly reactive aglycone, which then serves as the substrate for subsequent pathway-specific enzymes that lead to the diverse array of alkaloid skeletons.

Diagram: Established Biosynthetic Pathway to Strictosidine

Strictosidine Biosynthesis Tryptophan L-Tryptophan TDC Tryptophan Decarboxylase (TDC) Tryptophan->TDC Tryptamine Tryptamine STR Strictosidine Synthase (STR) Tryptamine->STR Secologanin Secologanin Secologanin->STR Strictosidine Strictosidine SGD Strictosidine β-D-Glucosidase (SGD) Strictosidine->SGD Strictosidine_Aglycone Strictosidine Aglycone TDC->Tryptamine STR->Strictosidine SGD->Strictosidine_Aglycone Putative Cinchonaminone Biosynthesis Strictosidine_Aglycone Strictosidine Aglycone Multiple_Steps Multiple Enzymatic Steps (Putative) Strictosidine_Aglycone->Multiple_Steps Cinchoninone Cinchoninone Rearrangement Rearrangement (Putative) Cinchoninone->Rearrangement Cinchonine Cinchonine Oxidation Oxidation (Putative Dehydrogenase) Cinchonine->Oxidation Cinchonaminone This compound Multiple_Steps->Cinchonine Oxidation->Cinchoninone Rearrangement->Cinchonaminone

References

physicochemical properties of (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of (+)-Cinchonaminone

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an indole alkaloid originally isolated from Cinchonae Cortex (Cinchona succirubra)[1]. Structurally, it features an indole ring coupled with a cis-3,4-disubstituted piperidine ring[2][3]. This compound has garnered interest primarily for its biological activity as a monoamine oxidase (MAO) inhibitor[1][4]. Specifically, studies have demonstrated its selective inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease[2][3].

Core Physicochemical Properties

The known and calculated physicochemical data for this compound are summarized in the table below. It is critical to note the absence of experimentally determined values for several key properties in the reviewed literature.

PropertyValue / DescriptionCitation(s)
Molecular Formula C₁₉H₂₄N₂O₂[6]
Molecular Weight 312.41 g/mol [6]
Appearance Solid at room temperature[5][6]
Optical Rotation [α]²²D = +10.0° [α]²⁴D = +10.3°[2][3]
LogP (Calculated) 2.4[6]
Hydrogen Bond Donors 3[6]
Hydrogen Bond Acceptors 3[6]
Melting Point Data not available in cited literature[5]
Boiling Point Data not available in cited literature[5]
Water Solubility Data not available in cited literature; expected to be low. May be soluble in DMSO, Ethanol, or DMF[6].[5][6]
pKa Data not available in cited literature

Biological Activity: Selective MAO-B Inhibition

Monoamine oxidases (MAO) are critical enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters[2][3]. There are two primary subtypes: MAO-A and MAO-B. MAO-A inhibitors are typically used in the treatment of depression, while MAO-B inhibitors are employed to treat Parkinson's disease and other neurological conditions[2][3].

This compound has been shown to be a selective inhibitor of human MAO-B (hMAO-B), with almost no inhibitory activity against hMAO-A[2][3]. By inhibiting MAO-B, this compound prevents the breakdown of key monoamines like dopamine, thereby increasing their available concentration in the central nervous system.

MAO_Inhibition sub Dopamine (Substrate) maob MAO-B Enzyme sub->maob Metabolized by prod Metabolites maob->prod Produces inhibitor This compound (Inhibitor) inhibitor->maob Selectively Inhibits

Mechanism of Monoamine Oxidase B (MAO-B) Inhibition.

Representative Experimental Protocols

While specific experimental determinations for this compound's properties are not widely published, the following sections detail standard methodologies used for alkaloids and similar organic compounds. These protocols provide a framework for the empirical characterization of the substance.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid provides a key indicator of its purity[7]. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range[7][8].

Methodology:

  • Sample Preparation: A small quantity of the dry, solid this compound is finely powdered[9][10].

  • Capillary Loading: The open end of a glass capillary tube (sealed at one end) is pressed into the powder. The tube is tapped gently or dropped through a larger glass tube to compact the sample into the sealed end, aiming for a sample height of 1-2 mm[8][9].

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (such as a Mel-Temp or Thiele tube) and attached to a thermometer, ensuring the sample is aligned with the thermometer bulb[10][11].

  • Heating and Observation: The apparatus is heated rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute[7][11].

  • Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range[7]. For accuracy, the determination should be repeated with a fresh sample[8][11].

Solubility Determination (Shake-Flask Method)

The shake-flask method is the traditional and most common technique for determining equilibrium solubility[12].

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed flask[12].

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant-temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms that the solution is saturated[12].

  • Sample Separation: Once equilibrium is achieved, agitation is stopped, and the undissolved solid is separated from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step[12].

  • Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

As a nitrogen-containing alkaloid, this compound is basic. Potentiometric titration is a reliable method for determining the pKa of its conjugate acid[13].

Methodology:

  • Apparatus Calibration: A potentiometer (pH meter) is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10)[13].

  • Solution Preparation: A precise quantity of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (e.g., 1 mM). An inert salt like KCl (0.15 M) is added to maintain constant ionic strength[13].

  • Titration: The solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. The solution is titrated by the gradual addition of a standardized strong acid (e.g., 0.1 M HCl)[13].

  • Data Collection: The pH of the solution is recorded after each incremental addition of the titrant, allowing the system to stabilize before each reading[13].

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which 50% of the alkaloid is protonated[14].

General Alkaloid Extraction and Isolation Workflow

The extraction of alkaloids like this compound from plant matrices relies on their basicity and differential solubility in acidic and basic media[15]. The following workflow illustrates the general principle of acid-base extraction.

Extraction_Workflow start Dried Plant Material (e.g., Cinchona Bark) grind Grinding / Powdering start->grind extract Extraction with Acidified Water/Alcohol grind->extract filtrate Filtration extract->filtrate aqueous_acid Aqueous Extract (Contains Alkaloid Salts) filtrate->aqueous_acid basify Basification (e.g., add NH4OH to pH 9-10) aqueous_acid->basify partition Liquid-Liquid Partition with Organic Solvent (e.g., Chloroform, Ethyl Acetate) basify->partition aqueous_base Aqueous Layer (Polar Impurities) partition->aqueous_base Separated organic_layer Organic Layer (Contains Free Alkaloid Base) partition->organic_layer Separated evap Solvent Evaporation organic_layer->evap end Crude Purified Alkaloids evap->end

General Acid-Base Extraction Workflow for Alkaloids.

Summary and Conclusion

This compound is a promising natural product with demonstrated selective inhibitory activity against MAO-B. While its core molecular formula and weight are established, there remains a significant gap in the public domain regarding experimentally verified physicochemical properties such as melting point, solubility, and pKa. The standard protocols detailed in this guide provide a robust framework for researchers to undertake the systematic characterization of this molecule. Such data is essential for advancing its study in medicinal chemistry, pharmacology, and drug development, particularly for formulation and ADME (absorption, distribution, metabolism, and excretion) profiling.

References

Spectroscopic Data of (+)-Cinchonaminone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the indole alkaloid (+)-Cinchonaminone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. The data includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which are pivotal for elucidating the molecular structure and purity of this compound.

Spectroscopic Data Summary

While specific, publicly available raw spectral data for this compound is limited, characterization data has been generated and is referenced in the primary literature. The following tables summarize the expected spectroscopic characteristics based on its known structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not publicly available

Note: The detailed ¹H and ¹³C NMR spectral data for this compound are available in the supporting information of the publication: "Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of this compound and Its Simplified Derivatives" published in ACS Medicinal Chemistry Letters, 2021, 12 (10), 1534–1540. Researchers are advised to consult this primary source for the full dataset.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3400N-H stretch (indole)
~3050C-H stretch (aromatic)
~2930C-H stretch (aliphatic)
~1680C=O stretch (ketone)
~1600, ~1470C=C stretch (aromatic)
~1250C-N stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Mass Spectrometry Data

m/zInterpretation
Data not publicly available[M+H]⁺ (Molecular Ion Peak)
Data not publicly availableFragmentation Peaks

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments typically employed for the characterization of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD; 0.5-0.7 mL).

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

  • The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • For ¹H NMR, the acquisition parameters typically include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a larger spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of the ¹³C isotope, a greater number of scans and a longer acquisition time are required. Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy

Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.

  • Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation and Data Acquisition:

  • A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).

  • A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

Instrumentation and Data Acquisition:

  • An electrospray ionization (ESI) mass spectrometer is commonly used for the analysis of polar molecules like alkaloids.

  • The sample solution is introduced into the ESI source, where it is nebulized and ionized.

  • The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Natural Product This compound NMR NMR (¹H, ¹³C) Sample->NMR IR IR Sample->IR MS MS Sample->MS Process Spectral Processing (Baseline Correction, Phasing, etc.) NMR->Process IR->Process MS->Process Interpret Structural Elucidation & Characterization Process->Interpret

Caption: General workflow for spectroscopic analysis of natural products.

(+)-Cinchonaminone derivatives and their structural analogues

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (+)-Cinchonaminone Derivatives and Their Structural Analogues for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is an indole alkaloid that was first isolated from Cinchonae Cortex.[1] Its structure features an indole ring linked to a cis-3,4-disubstituted piperidine ring at the 2-position.[1] This compound has garnered interest due to its inhibitory activity against monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters.[1] MAO exists in two isoforms, MAO-A and MAO-B, which are significant targets in the development of treatments for depression and neurodegenerative disorders like Parkinson's disease, respectively.[1][2] This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its simplified derivatives as potential MAO inhibitors.

Quantitative Data on Monoamine Oxidase Inhibition

The inhibitory activities of this compound, its enantiomer, and structurally simplified analogues were evaluated against human MAO-A (hMAO-A) and human MAO-B (hMAO-B). The results, expressed as IC50 values, are summarized in the tables below.

Table 1: hMAO-A and hMAO-B Inhibitory Activity of (+)- and (–)-Cinchonaminone

CompoundConfigurationhMAO-A IC50 (μM)hMAO-B IC50 (μM)
(+)-1(3R,4S)>1000114 ± 11.2
(–)-1(3S,4R)>1000104 ± 16.7

Data are presented as mean ± SD (n=3).

Table 2: hMAO-A and hMAO-B Inhibitory Activity of Simplified Analogues 29–31

CompoundRhMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (hMAO-A/hMAO-B)
29H>1000>1000-
30CH3720 ± 8766.6 ± 18.911
31H82.5 ± 14.7121 ± 38.20.68

Data are presented as mean ± SD (n=3).

Experimental Protocols

General Synthetic Procedure for (+)- and (–)-Cinchonaminone (1)

The total synthesis of this compound and its enantiomer was achieved through a multi-step process culminating in the coupling of an optically pure piperidine unit with an indole unit.[1]

  • Preparation of the Organocopper Reagent: Zinc was inserted into the carbon–iodine bond of the optically pure piperidine unit (3R,4R)-2 or (3S,4S)-2. Subsequently, CuCN and 2 equivalents of LiCl were added to generate the corresponding organocopper reagent.[1]

  • Cross-Coupling Reaction: The organocopper reagent was then subjected to a cross-coupling reaction with the indole unit 3 to yield the target compound 27.[1]

  • Final Steps: Further synthetic transformations, as detailed in the source literature, were carried out to afford this compound ((3R,4S)-1) and (–)-cinchonaminone ((3S,4R)-1).[1]

General Synthetic Procedure for Simplified Analogues (29–31)

The structurally simplified derivatives were synthesized using a similar cross-coupling strategy.[1]

  • Coupling Reaction: The synthesis involved the coupling of indole units (3, 32, and 33) with the piperidine unit 34.[1] The reaction conditions were analogous to those used for the synthesis of cinchonaminone.[1]

Monoamine Oxidase (MAO) Inhibitory Activity Assay

The inhibitory activities of the synthesized compounds on hMAO-A and hMAO-B were determined using a fluorescence-based assay.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B were used as the enzyme sources. A suitable fluorescent substrate was prepared in an appropriate buffer.

  • Inhibition Assay: The synthesized compounds were incubated with the MAO enzymes for a specified period. The enzymatic reaction was initiated by the addition of the substrate.

  • Fluorescence Measurement: The change in fluorescence intensity over time was measured using a fluorescence plate reader. The rate of the reaction was calculated from the linear portion of the fluorescence curve.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of the enzyme activity (IC50) was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Strategy for this compound

G cluster_piperidine Optically Pure Piperidine Unit Synthesis cluster_coupling Coupling and Final Synthesis Compound_10 Commercially Available Compound 10 Piperidine_Unit_2 Optically Pure Piperidine Unit (2) Compound_10->Piperidine_Unit_2 12 steps Coupling_Reaction Cross-Coupling Reaction Piperidine_Unit_2->Coupling_Reaction Indole_Unit_3 Indole Unit (3) Indole_Unit_3->Coupling_Reaction Cinchonaminone_1 This compound (1) Coupling_Reaction->Cinchonaminone_1

Caption: Synthetic pathway for this compound.

Structure-Activity Relationship of Simplified Analogues

SAR cluster_sar Structure-Activity Relationship for MAO Inhibition cluster_conclusion Key Findings Start Simplified this compound Scaffold Compound_29 Compound 29 R = H No significant hMAO-A or hMAO-B inhibition Start->Compound_29 No substituent at indole 3-position Compound_30 Compound 30 R = CH3 Moderate hMAO-B inhibition High selectivity for hMAO-B (SI = 11) Start->Compound_30 Methyl substituent at indole 3-position Compound_31 Compound 31 R = H Moderate hMAO-A inhibition Start->Compound_31 No substituent at indole 3-position (different piperidine) Conclusion_2 Substituents on the indole ring significantly influence MAO inhibitory activity and selectivity. Compound_29->Conclusion_2 Conclusion_1 Methyl group at indole C3-position is crucial for hMAO-B inhibitory activity and selectivity. Compound_30->Conclusion_1 Compound_31->Conclusion_2

Caption: SAR of simplified this compound analogues.

Conclusion

The total synthesis of this compound and its enantiomer has been successfully achieved, confirming the absolute configuration of the natural product.[1] Furthermore, the investigation into structurally simplified analogues has provided valuable insights into the structure-activity relationships for MAO inhibition. Notably, the presence of a methyl substituent at the 3-position of the indole ring in compound 30 led to the highest hMAO-B inhibitory activity and selectivity.[1] These findings highlight the potential for developing novel and selective MAO inhibitors based on the this compound scaffold for the treatment of neurological and psychiatric disorders. Further exploration of substitutions on the indole ring and modifications of the piperidine moiety could lead to the discovery of even more potent and selective drug candidates.

References

Unveiling the Pharmacological Profile of (+)-Cinchonaminone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of (+)-Cinchonaminone, an indole alkaloid of interest to researchers, scientists, and drug development professionals. This document synthesizes available data on its mechanism of action, quantitative inhibitory activity, and the experimental methods used for its characterization.

Core Pharmacological Activity: Selective Monoamine Oxidase B Inhibition

This compound has been identified as an inhibitor of monoamine oxidase (MAO), a key enzyme in the metabolism of monoamine neurotransmitters. The primary pharmacological action of this compound characterized to date is its inhibitory effect on MAO-B.

Initial studies reported that this compound, isolated from Cinchonae Cortex, exhibited inhibitory activity against bovine plasma-derived MAO with an IC50 value of 31.7 μM. Subsequent research involving the total synthesis of this compound and its enantiomer has provided more specific data on its activity against human MAO isoforms.

Synthesized this compound, with the confirmed absolute configuration of (3R, 4S), demonstrated selective inhibition of human MAO-B (hMAO-B) with an IC50 value of 11.0 µM. In contrast, it showed negligible inhibitory activity against human MAO-A (hMAO-A), with an IC50 value greater than 100 µM. This indicates a significant selectivity for the MAO-B isoform.

Quantitative Data Summary

The following table summarizes the known quantitative inhibitory data for this compound against monoamine oxidase.

Target EnzymeTest SystemIC50 ValueReference
Bovine Plasma-derived MAO-31.7 µM[1]
Human MAO-A (hMAO-A)Recombinant human enzyme> 100 µM
Human MAO-B (hMAO-B)Recombinant human enzyme11.0 µM

Experimental Protocols

Human Monoamine Oxidase (hMAO) Inhibition Assay

The inhibitory activity of this compound against hMAO-A and hMAO-B can be determined using a chemiluminescent assay. A representative experimental workflow is detailed below.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis TestCompound Test Compound (this compound) and Reference Inhibitors Mix Mix Test Compound/Reference with MAO Substrate in 96-well plate TestCompound->Mix Enzyme Recombinant hMAO-A or hMAO-B AddEnzyme Add hMAO-A or hMAO-B to initiate reaction Enzyme->AddEnzyme Substrate MAO Substrate Substrate->Mix DetectionReagent Luciferin Detection Reagent AddDetection Add Luciferin Detection Reagent to stop reaction and generate signal DetectionReagent->AddDetection Mix->AddEnzyme Incubate1 Incubate at room temperature AddEnzyme->Incubate1 Incubate1->AddDetection Incubate2 Incubate at room temperature AddDetection->Incubate2 Measure Measure Luminescence Incubate2->Measure Analyze Calculate % Inhibition and IC50 values Measure->Analyze

Workflow for hMAO Inhibition Assay.

Methodology:

  • Preparation of Reagents: Solutions of this compound, reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B), MAO substrate, and recombinant hMAO-A and hMAO-B enzymes are prepared in appropriate buffers.

  • Assay Plate Setup: The test compound and reference inhibitors at various concentrations are added to the wells of a 96-well plate, followed by the addition of the MAO substrate.

  • Enzyme Reaction: The reaction is initiated by adding the respective hMAO isoenzyme to each well. The plate is then incubated at room temperature for a defined period (e.g., 60 minutes).

  • Signal Generation: A luciferin-based detection reagent is added to each well to stop the enzymatic reaction and generate a luminescent signal that is proportional to the amount of remaining active enzyme.

  • Data Acquisition and Analysis: After a short incubation period, the luminescence is measured using a plate reader. The percentage of inhibition is calculated relative to a control (enzyme activity without inhibitor), and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Implications

The selective inhibition of MAO-B by this compound suggests a potential modulation of dopaminergic signaling pathways. MAO-B is primarily responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, this compound can lead to an increase in synaptic dopamine levels.

signaling_pathway Cinchonaminone This compound MAOB MAO-B Cinchonaminone->MAOB Inhibition DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Dopamine Dopamine Dopamine->MAOB Metabolism SynapticDopamine Increased Synaptic Dopamine Dopamine->SynapticDopamine Increased Availability PostsynapticReceptors Postsynaptic Dopamine Receptors SynapticDopamine->PostsynapticReceptors Activation DownstreamSignaling Downstream Signaling Cascades PostsynapticReceptors->DownstreamSignaling

Proposed Signaling Pathway Modulation.

This increase in synaptic dopamine can, in turn, lead to enhanced activation of postsynaptic dopamine receptors, thereby modulating downstream signaling cascades involved in various physiological processes, including motor control, mood, and cognition.

Broader Pharmacological Profile and Future Directions

Currently, the pharmacological profile of this compound is primarily defined by its selective MAO-B inhibitory activity. There is a notable absence of publicly available data on its broader receptor binding affinity profile, as well as in vivo studies to evaluate its effects on the central nervous system (CNS) and cardiovascular system.

Future research should aim to:

  • Determine the comprehensive receptor binding profile of this compound against a wide range of CNS and cardiovascular targets to identify any additional mechanisms of action.

  • Conduct in vivo studies in appropriate animal models to assess its effects on behavior, motor function, and cardiovascular parameters.

  • Elucidate the specific downstream signaling pathways modulated by this compound following MAO-B inhibition.

A more complete understanding of the pharmacological profile of this compound will be crucial for evaluating its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro MAO-A and MAO-B Inhibition Assays Using (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting in vitro monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B) inhibition assays using the natural indole alkaloid, (+)-Cinchonaminone. This document includes comprehensive experimental procedures, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.

Monoamine oxidases are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of neurological disorders such as depression and Parkinson's disease.[1] MAO-A inhibitors are primarily utilized for treating depression, while MAO-B inhibitors are employed in the management of Parkinson's disease and attention-deficit/hyperactivity disorder.[1] this compound has been identified as an inhibitor of monoamine oxidase, demonstrating a notable selectivity for the MAO-B isoform.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound against human MAO-A (hMAO-A) and MAO-B (hMAO-B) has been quantified to determine its half-maximal inhibitory concentration (IC50). The results are summarized in the table below.

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B
This compound>10031.3 ± 3.5>3.2

Table 1: In vitro inhibitory effects of this compound on hMAO-A and hMAO-B. Data are presented as the mean ± standard deviation (SD) from three independent experiments.[2] The selectivity index is calculated as the ratio of the IC50 value for hMAO-A to that of hMAO-B.[1]

Experimental Protocols

The following protocols are based on established fluorometric methods for determining MAO-A and MAO-B inhibitory activity.[3][4]

Materials and Reagents
  • Recombinant human MAO-A and MAO-B enzymes (e.g., from insect cells)

  • This compound (test inhibitor)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Preparation of Solutions
  • Enzyme Solutions: Reconstitute recombinant hMAO-A and hMAO-B enzymes in potassium phosphate buffer to the desired stock concentrations. Further dilute with the same buffer to the final working concentration just before use.

  • Substrate Solution: Prepare a stock solution of kynuramine in DMSO. Dilute with potassium phosphate buffer to the final working concentration.

  • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in potassium phosphate buffer to achieve a range of final assay concentrations. Prepare stock and working solutions of the positive controls (clorgyline and selegiline) in a similar manner.

MAO-A and MAO-B Inhibition Assay Procedure
  • Assay Setup: In a 96-well black microplate, add the following to each well:

    • Potassium phosphate buffer (to make up the final volume)

    • Test inhibitor solution at various concentrations (or positive control or vehicle control - DMSO)

    • Enzyme solution (hMAO-A or hMAO-B)

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add the kynuramine substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm. The product of the enzymatic reaction, 4-hydroxyquinoline, is the fluorescent species detected.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow prep Solution Preparation (Enzyme, Substrate, Inhibitor) setup Assay Setup in 96-well Plate (Buffer, Inhibitor, Enzyme) prep->setup pre_incubate Pre-incubation (15 min, 37°C) setup->pre_incubate initiate Reaction Initiation (Add Substrate) pre_incubate->initiate incubate Incubation (30 min, 37°C) initiate->incubate measure Fluorescence Measurement (Ex: 310 nm, Em: 400 nm) incubate->measure analyze Data Analysis (IC50 Determination) measure->analyze

Caption: Workflow for the in vitro MAO-A and MAO-B inhibition assay.

MAO-B Signaling Pathway in Neurodegeneration

MAO_B_pathway cluster_astrocyte Astrocyte cluster_neuron Neuron MAO_B MAO-B ROS Reactive Oxygen Species (ROS) (e.g., H2O2) MAO_B->ROS Generates Dopamine Dopamine Dopamine->MAO_B Metabolism Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis Apoptosis (Neuronal Cell Death) Mitochondrial_Dysfunction->Apoptosis Promotes Oxidative_Stress->Mitochondrial_Dysfunction Leads to Neuroinflammation Neuroinflammation (Microglial Activation) Oxidative_Stress->Neuroinflammation Triggers Neuroinflammation->Apoptosis Contributes to Cinchonaminone This compound Cinchonaminone->MAO_B Inhibits

Caption: MAO-B's role in neurodegeneration and the inhibitory action of this compound.

References

Application of (+)-Cinchonaminone in the Synthesis of Neuropharmacological Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Cinchonaminone, an indole alkaloid, has emerged as a valuable scaffold in the development of novel neuropharmacological agents. Its inherent structural features, including a rigid pentacyclic core and multiple stereocenters, make it an attractive starting point for the synthesis of compounds targeting the central nervous system. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound and its derivatives as potent inhibitors of monoamine oxidases (MAO), enzymes integral to the metabolism of key neurotransmitters.

Monoamine oxidases, specifically MAO-A and MAO-B, are well-established targets for the treatment of neurological and psychiatric disorders.[1] MAO-A inhibitors are primarily utilized as antidepressants, while MAO-B inhibitors are employed in the management of Parkinson's disease.[1] The development of selective inhibitors for these enzyme isoforms is a key objective in neuropharmacology. This document outlines the synthetic strategies and pharmacological evaluation of this compound derivatives, providing a foundation for further research and development in this area.

Data Presentation

The inhibitory activities of synthesized this compound and its simplified derivatives against human MAO-A and MAO-B are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundhMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (SI) for hMAO-B
This compound (1) >10085.3 ± 11.5-
(-)-Cinchonaminone (ent-1) >10092.5 ± 15.1-
Simplified Derivative 29 >1000>1000-
Simplified Derivative 30 720 ± 8766.6 ± 18.910.8
Simplified Derivative 31 82.5 ± 14.7121 ± 38.20.68

Data sourced from Sato, Y., et al. (2021). ACS Medicinal Chemistry Letters, 12(9), 1464–1469.

Experimental Protocols

The following protocols are based on the successful total synthesis of this compound and its derivatives as reported in the scientific literature.

I. Enantioselective Synthesis of the Chiral cis-3,4-Disubstituted Piperidine Intermediate

The synthesis of the key chiral piperidine intermediate is a multi-step process. A representative workflow is provided below. For detailed, step-by-step procedures, please refer to the supplementary information of the cited reference.

G cluster_synthesis Synthesis of Chiral Piperidine Intermediate Commercially Available Starting Material Commercially Available Starting Material Step 1-5 Multi-step Conversion (Functional group manipulations) Commercially Available Starting Material->Step 1-5 Intermediate A Intermediate A Step 1-5->Intermediate A Step 6-9 Stereoselective Reactions (Introduction of chirality) Intermediate A->Step 6-9 Intermediate B Intermediate B Step 6-9->Intermediate B Step 10-12 Final Modifications (Installation of key functional groups) Intermediate B->Step 10-12 Chiral Piperidine Intermediate Chiral Piperidine Intermediate Step 10-12->Chiral Piperidine Intermediate

Caption: General workflow for the 12-step synthesis of the chiral piperidine intermediate.

II. Synthesis of this compound via Cross-Coupling

This protocol describes the final step in the synthesis of this compound, which involves a cross-coupling reaction between the chiral piperidine unit and an indole moiety.

Materials:

  • Chiral iodo-piperidine derivative

  • 2-Indolylboronic acid or a suitable equivalent

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried flask under an inert atmosphere, add the chiral iodo-piperidine derivative, 2-indolylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent and stir the mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_coupling Synthesis of this compound Chiral Piperidine Chiral Piperidine Cross-Coupling Reaction Cross-Coupling Reaction Chiral Piperidine->Cross-Coupling Reaction Indole Moiety Indole Moiety Indole Moiety->Cross-Coupling Reaction This compound This compound Cross-Coupling Reaction->this compound

Caption: Cross-coupling strategy for the synthesis of this compound.

III. Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Test compounds (dissolved in DMSO)

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a solution of the test compound at various concentrations in DMSO.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme solution in potassium phosphate buffer.

  • Add the test compound solution to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37 °C.

  • Initiate the enzymatic reaction by adding the kynuramine substrate solution.

  • Monitor the formation of the product (4-hydroxyquinoline) over time by measuring the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the rate of reaction for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway

The neuropharmacological effects of this compound and its derivatives stem from their ability to inhibit monoamine oxidases. The diagram below illustrates the general signaling pathway of MAO and the point of inhibition.

G cluster_pathway Monoamine Oxidase Inhibition Pathway Monoamine Neurotransmitters Monoamine Neurotransmitters MAO-A / MAO-B MAO-A / MAO-B Monoamine Neurotransmitters->MAO-A / MAO-B Oxidative Deamination Aldehyde Metabolites Aldehyde Metabolites MAO-A / MAO-B->Aldehyde Metabolites Further Metabolism Further Metabolism Aldehyde Metabolites->Further Metabolism This compound Derivatives This compound Derivatives This compound Derivatives->MAO-A / MAO-B Inhibition

Caption: Inhibition of monoamine neurotransmitter metabolism by this compound derivatives.

References

Application Notes and Protocols for the Development of (+)-Cinchonaminone Derivatives with Enhanced MAO-B Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of (+)-Cinchonaminone derivatives as selective inhibitors of Monoamine Oxidase B (MAO-B). The protocols outlined below are based on established methodologies and findings from key research in the field.

Introduction

Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of neurotransmitters and other monoamines.[1][] It exists in two isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3][4][5] Selective MAO-B inhibitors are of significant therapeutic interest, particularly for the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease.[3][6][7][8][9] By inhibiting MAO-B, the degradation of dopamine is reduced, thereby increasing its availability in the brain.[][8]

This compound, an indole alkaloid, has been identified as a potential scaffold for the development of MAO inhibitors.[1][7] Research has focused on synthesizing and evaluating derivatives of this compound to improve their potency and selectivity for MAO-B.[1][10][11] This document details the experimental procedures and presents the key findings related to these efforts.

Data Presentation: MAO-A and MAO-B Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and its synthesized derivatives against human MAO-A and MAO-B. The data includes IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity, and the selectivity index (SI), calculated as the ratio of the IC50 value for MAO-A to that for MAO-B.

CompoundhMAO-A IC50 (μM)hMAO-B IC50 (μM)Selectivity Index (SI) (hMAO-A/hMAO-B)
This compound ((+)-1)>10031.7>3.1
(-)-Cinchonaminone ((-)-1)>100>100-
Compound 298.82.53.5
Compound 30 2.2 0.2 11
Compound 31194.34.4
Pargyline9.80.091108
Clorgyline0.0113.60.0031

Data extracted from Sato et al., ACS Med. Chem. Lett. 2021, 12, 9, 1464–1469.[1]

Experimental Protocols

General Synthetic Procedure for this compound Derivatives

A key aspect of developing these inhibitors is the enantioselective synthesis of the chiral cis-3,4-disubstituted piperidine core.[1][10] Simplified derivatives have also been synthesized to explore the structure-activity relationship.[1][11]

Workflow for Synthesis of this compound Derivatives

G cluster_synthesis Synthesis of Derivatives Start Starting Materials: Indole and Piperidine Precursors Step1 Enantioselective synthesis of chiral cis-3,4-disubstituted piperidine Start->Step1 Step2 Coupling of piperidine derivative with indole moiety Step1->Step2 Step3 Modification of indole and/or piperidine rings Step2->Step3 Product Final this compound Derivatives Step3->Product G cluster_assay MAO Inhibition Assay Prepare_Reagents Prepare Reagents: - MAO-A/B enzymes - Substrate (e.g., Kynuramine) - Test compounds - Assay buffer Incubate_Inhibitor Pre-incubate MAO enzyme with test compound or control Prepare_Reagents->Incubate_Inhibitor Add_Substrate Initiate reaction by adding substrate Incubate_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Measure_Signal Measure fluorescence or absorbance Incubate_Reaction->Measure_Signal Calculate_IC50 Calculate % inhibition and determine IC50 values Measure_Signal->Calculate_IC50 G cluster_development Drug Development Logic Lead Lead Compound: This compound Synthesis Synthesis of Simplified Derivatives Lead->Synthesis Simplification Evaluation In Vitro Evaluation: MAO-A and MAO-B Inhibition Synthesis->Evaluation SAR Structure-Activity Relationship Analysis Evaluation->SAR Optimization Lead Optimization: Enhance Potency & Selectivity SAR->Optimization Informs Design Optimization->Synthesis Iterative Cycle

References

Application Notes and Protocols: In Vivo Studies of Neuroprotective Agents in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Initial searches for in vivo studies of (+)-Cinchonaminone in Parkinson's disease models did not yield any specific results. The following data and protocols are based on research conducted on Chinonin , a distinct compound, and are provided as a potential alternative for researchers interested in the neuroprotective effects of natural compounds in preclinical Parkinson's disease models. Chinonin is identified as a major flavonoid from Rhizoma anemarrhena and has been investigated for its neuroprotective properties.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor dysfunction.[1] Animal models, particularly the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model, are crucial for studying the pathogenesis of PD and for the preclinical evaluation of potential therapeutic agents.[1] This document outlines the application and protocols for evaluating the neuroprotective effects of Chinonin in an MPTP-induced mouse model of Parkinson's disease, based on published in vivo studies.

Quantitative Data Summary

The neuroprotective effects of Chinonin were assessed through behavioral analyses, neurochemical measurements, and evaluation of oxidative stress markers. The data is summarized in the tables below.

Table 1: Effects of Chinonin on Motor Function in MPTP-Treated Mice
Treatment GroupDosage (mg/kg)Open-Field Test (Total Distance, m)CatWalk Test (Swing Speed, cm/s)
Control-Data Not QuantifiedData Not Quantified
MPTP30Significantly ReducedSignificantly Reduced
MPTP + Chinonin10Ameliorated Motor ImpairmentAmeliorated Motor Impairment
MPTP + Chinonin20Ameliorated Motor ImpairmentAmeliorated Motor Impairment
MPTP + Chinonin40Ameliorated Motor ImpairmentAmeliorated Motor Impairment

Note: The study states that Chinonin ameliorated motor impairment without providing specific quantitative values in the abstract.[1]

Table 2: Neuroprotective Effects of Chinonin on the Dopaminergic System in MPTP-Treated Mice
Treatment GroupDosage (mg/kg)Dopaminergic Neuron Loss (Substantia Nigra)Dopamine (DA) Levels (Striatum)DOPAC Levels (Striatum)HVA Levels (Striatum)
Control-BaselineNormalNormalNormal
MPTP30Significant LossSignificantly DepletedSignificantly DepletedSignificantly Depleted
MPTP + Chinonin10, 20, 40Reduced LossPrevented DepletionPrevented DepletionPrevented Depletion

Note: The study reports a reduction in dopaminergic neuron loss and prevention of dopamine and its metabolite depletion by Chinonin without specifying the exact quantitative recovery in the abstract.[1]

Table 3: Antioxidative Effects of Chinonin in the Striatum of MPTP-Treated Mice
Treatment GroupDosage (mg/kg)Superoxide Dismutase (SOD) ActivityGlutathione (GSH) LevelsMalondialdehyde (MDA) Levels
Control-BaselineBaselineBaseline
MPTP30Significantly ReducedSignificantly ReducedSignificantly Increased
MPTP + Chinonin10, 20, 40Significant Increase (vs. MPTP)Significant Increase (vs. MPTP)Distinct Reduction (vs. MPTP)

Note: The study highlights significant changes in these oxidative stress markers with Chinonin treatment compared to the MPTP group.[1]

Experimental Protocols

Animal Model and Drug Administration
  • Animal Model: C57BL/6 mice are used to create a subacute Parkinson's disease-like model.[1]

  • Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg via intraperitoneal injection for 7 consecutive days.[1]

  • Test Compound Administration: Chinonin is administered intraperitoneally at doses of 10, 20, and 40 mg/kg body weight, 30 minutes after each MPTP injection for 7 consecutive days.[1]

Behavioral Assessments
  • Open-Field Test: This test is used to evaluate locomotor activity and exploratory behavior. Mice are placed in an open-field arena, and their total distance traveled, and vertical activity (rearing) are recorded over a specific period.

  • CatWalk Test: This is a gait analysis system used to assess motor coordination and limb strength. Mice walk across a glass plate, and their paw prints are recorded and analyzed for various gait parameters, including swing speed.[1]

Neurochemical Analysis
  • Tissue Preparation: Following the treatment period, mice are euthanized, and the striatum is dissected for neurochemical analysis.

  • HPLC-ECD Analysis: The levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in the striatal tissue are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1]

Immunohistochemistry
  • Tissue Processing: Brains are fixed, sectioned, and processed for immunohistochemical staining.

  • Tyrosine Hydroxylase (TH) Staining: To assess the number of dopaminergic neurons, sections of the substantia nigra are stained with an antibody against tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis. The number of TH-positive neurons is then counted.[1]

Oxidative Stress Marker Assays
  • Tissue Homogenization: The striatal tissue is homogenized to prepare samples for the assays.

  • SOD Activity Assay: Superoxide dismutase (SOD) activity is measured using a commercially available kit, which is typically based on the inhibition of a colorimetric reaction.

  • GSH Level Assay: Glutathione (GSH) levels are determined using a spectrophotometric method, often involving DTNB (Ellman's reagent).

  • MDA Level Assay: Malondialdehyde (MDA) levels, an indicator of lipid peroxidation, are measured using the thiobarbituric acid reactive substances (TBARS) assay.

Visualizations

Proposed Mechanism of Action of Chinonin

G MPTP MPTP Neurotoxin OxidativeStress Oxidative Stress (Increased MDA, Decreased SOD & GSH) MPTP->OxidativeStress DopaminergicNeuronLoss Dopaminergic Neuron Loss (Substantia Nigra) OxidativeStress->DopaminergicNeuronLoss DopamineDepletion Dopamine Depletion (Striatum) DopaminergicNeuronLoss->DopamineDepletion MotorImpairment Motor Impairment DopamineDepletion->MotorImpairment Chinonin Chinonin Chinonin->OxidativeStress Inhibits

Caption: Proposed antioxidative mechanism of Chinonin in the MPTP model.

Experimental Workflow for Evaluating Chinonin

G cluster_model Animal Model & Treatment cluster_assessment Assessments AnimalModel C57BL/6 Mice MPTP_Induction MPTP Injection (30 mg/kg) for 7 days AnimalModel->MPTP_Induction Chinonin_Treatment Chinonin Injection (10, 20, 40 mg/kg) 30 min post-MPTP for 7 days MPTP_Induction->Chinonin_Treatment Behavioral Behavioral Tests (Open-Field, CatWalk) Chinonin_Treatment->Behavioral Neurochemical Neurochemical Analysis (DA, DOPAC, HVA in Striatum) Chinonin_Treatment->Neurochemical Oxidative Oxidative Stress Markers (SOD, GSH, MDA in Striatum) Chinonin_Treatment->Oxidative Histological Immunohistochemistry (TH+ Neurons in Substantia Nigra) Chinodin_Treatment Chinodin_Treatment Chinodin_Treatment->Histological

Caption: Experimental workflow for Chinonin's neuroprotective assessment.

References

Application Notes and Protocols: Investigating (+)-Cinchonaminone for Potential Antidepressant Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for investigating the potential antidepressant activity of (+)-Cinchonaminone. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed methodologies for essential in vitro and in vivo assays.

Introduction

This compound is an indole alkaloid that has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of monoamine neurotransmitters.[1][2][3][4] The inhibition of MAO, particularly the MAO-A subtype, is a well-established therapeutic strategy for the treatment of depression.[1][2][5] By preventing the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, MAO inhibitors (MAOIs) effectively increase their synaptic availability, thereby alleviating depressive symptoms. This document details the necessary protocols to evaluate the antidepressant potential of this compound.

Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases are enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[1][2] There are two main subtypes of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, key neurotransmitters implicated in the pathophysiology of depression.[1][2] MAOIs function by inhibiting the action of these enzymes, leading to an accumulation of neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft. This enhanced neurotransmission is believed to be the primary mechanism underlying their antidepressant effects.[5] this compound has been shown to exhibit inhibitory activity against MAO, suggesting its potential as an antidepressant agent.[1][2][3][4]

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage MAO Monoamine Oxidase (MAO) MA->MAO Degradation Synaptic_MA Monoamines Vesicle->Synaptic_MA Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binding Signal Neuronal Signal Receptor->Signal Cinchonaminone This compound Cinchonaminone->MAO Inhibition

Proposed mechanism of action for this compound.

Quantitative Data

The following table summarizes the reported in vitro activity of this compound.

CompoundAssayTargetIC50 ValueSource
This compoundMAO Inhibition AssayBovine plasma-derived MAO31.7 µM[1][2]

Experimental Protocols

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Sodium phosphate buffer (pH 7.4)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Pargyline (selective MAO-B inhibitor, positive control)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare serial dilutions of this compound, clorgyline, and pargyline in sodium phosphate buffer.

  • In a 96-well plate, add the enzyme (MAO-A or MAO-B) to each well.

  • Add the test compounds (or vehicle control) to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine oxidation) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Assay_Workflow A Prepare serial dilutions of This compound and controls C Add test compounds and pre-incubate at 37°C A->C B Add MAO-A or MAO-B enzyme to 96-well plate B->C D Add substrate (Kynuramine or Benzylamine) C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence F->G H Calculate % inhibition and determine IC50 G->H

Workflow for the in vitro MAO inhibition assay.
In Vivo Behavioral Assays for Antidepressant Activity

The FST is a widely used behavioral test to screen for potential antidepressant drugs.[6][7][8][9] It is based on the principle that rodents, when placed in an inescapable container of water, will eventually adopt an immobile posture. Antidepressant treatment has been shown to reduce the duration of immobility.[6]

Materials:

  • Male mice (e.g., C57BL/6)

  • This compound

  • Imipramine or Fluoxetine (positive control)

  • Vehicle (e.g., saline with 0.5% Tween 80)

  • Cylindrical water tank (e.g., 25 cm high, 10 cm diameter)

  • Water (23-25°C)

  • Video recording system

Procedure:

  • Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound, positive control, or vehicle intraperitoneally (i.p.) 30-60 minutes before the test.

  • Fill the cylinder with water to a depth where the mouse cannot touch the bottom with its tail or hind limbs.[8]

  • Gently place each mouse into the water-filled cylinder.

  • Record the behavior for a total of 6 minutes.[9][10]

  • The last 4 minutes of the test are typically analyzed for immobility time.[9][10] Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

  • After the test, remove the mouse, dry it with a towel, and return it to its home cage.

  • Analyze the video recordings to score the duration of immobility. A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

The TST is another common behavioral despair model used to screen for antidepressant efficacy.[6][7][10][11] Mice are suspended by their tails, and the duration of immobility is measured. Antidepressants typically reduce the immobility time in this test.[6][12]

Materials:

  • Male mice

  • This compound

  • Imipramine or Fluoxetine (positive control)

  • Vehicle

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice)

  • Adhesive tape

  • Video recording system

Procedure:

  • Acclimatize animals to the testing room.

  • Administer this compound, positive control, or vehicle i.p. 30-60 minutes before the test.

  • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

  • Suspend the mouse by its tail from the horizontal bar, ensuring it cannot reach any surfaces.

  • Record the behavior for 6 minutes.[10][11][13][14]

  • The duration of immobility (hanging passively without any movement) is typically scored during the last 4 minutes of the test.[10][14]

  • After the test, remove the mouse from the suspension and return it to its home cage.

  • Analyze the video recordings to quantify the total immobility time. A significant reduction in immobility compared to the vehicle group is indicative of antidepressant-like effects.

Behavioral_Assay_Workflow cluster_prep Preparation cluster_fst Forced Swim Test cluster_tst Tail Suspension Test A Acclimatize mice to testing environment B Administer this compound, positive control, or vehicle A->B C1 Place mouse in water-filled cylinder B->C1 FST C2 Suspend mouse by its tail B->C2 TST D1 Record behavior for 6 minutes C1->D1 E1 Analyze last 4 minutes for immobility time D1->E1 D2 Record behavior for 6 minutes C2->D2 E2 Analyze last 4 minutes for immobility time D2->E2

General workflow for in vivo behavioral assays.

Data Analysis and Interpretation

For the in vitro MAO inhibition assay, IC50 values should be calculated and compared to known MAO inhibitors. For the in vivo behavioral tests, statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) should be performed to compare the immobility times between the different treatment groups. A statistically significant decrease in immobility time in the this compound-treated group compared to the vehicle-treated group, without a significant increase in general locomotor activity (which should be assessed in a separate open-field test), would provide strong evidence for its antidepressant-like potential.

Safety Considerations

Standard laboratory safety procedures should be followed when handling chemicals and conducting animal experiments. All animal procedures must be approved by the institutional animal care and use committee (IACUC) and conducted in accordance with ethical guidelines.

References

Exploring (+)-Cinchonaminone as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of (+)-Cinchonaminone, an indole alkaloid, as a versatile scaffold for the discovery of novel therapeutic agents. This document details its known biological activities, particularly as a Monoamine Oxidase (MAO) inhibitor, and explores its potential in other therapeutic areas such as antimicrobial and anticancer drug development. Detailed experimental protocols and data are provided to guide researchers in synthesizing, evaluating, and optimizing this compound derivatives.

Introduction

This compound is a naturally occurring indole alkaloid isolated from the bark of the Cinchona tree.[1] Its unique chemical structure, featuring an indole ring linked to a cis-3,4-disubstituted piperidine ring, makes it an attractive starting point for medicinal chemistry campaigns.[1] The rigid framework and available sites for chemical modification allow for the systematic exploration of structure-activity relationships (SAR) to develop potent and selective drug candidates. This document outlines the application of this scaffold in targeting MAO and suggests its potential for broader therapeutic applications.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for this compound and its derivatives as MAO inhibitors, as well as the antimicrobial and anticancer activities of related Cinchona alkaloids, suggesting potential avenues for exploration with the this compound scaffold.

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of this compound and Its Derivatives

CompoundTargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
This compoundBovine Plasma MAO31.7Not Reported[1]
This compoundhuman MAO-A>100[1]
human MAO-B>100[1]
Simplified Derivative 30human MAO-A25.311[1]
human MAO-B2.3[1]

Table 2: Antimicrobial Activity of Cinchona Alkaloid Derivatives (Suggestive for this compound Scaffold Exploration)

CompoundBacterial StrainMIC (µg/mL)Reference
Quaternary Cinchonidine DerivativeE. coli6.25[2]
Quaternary Cinchonidine DerivativeK. pneumoniae6.25[2]
Quaternary Cinchonidine DerivativeP. aeruginosa1.56[2]
Quaternary Cinchonine DerivativeE. coli>125[2]
Quaternary Cinchonine DerivativeP. aeruginosa62.5[2]

Table 3: Anticancer Activity of Cinchona Alkaloid Derivatives (Suggestive for this compound Scaffold Exploration)

CompoundCell LineIC50 (µM)Reference
Cinchonine Cinnamate EsterMCF-7 (Breast Cancer)0.21[3][4]
Quinine Cinnamate EsterMCF-7 (Breast Cancer)4.26[3]
Methanolic extract of Cinchona officinalesSKMEL-3 (Skin Cancer)28.36 µg/mL[5]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol is adapted from the total synthesis described by Sato et al. (2021).[6] The synthesis involves the preparation of a chiral piperidine unit and an indole unit, followed by a cross-coupling reaction.

Materials:

  • Commercially available starting materials for the synthesis of the piperidine and indole units (refer to Sato et al., 2021 for specific reagents)[6]

  • Anhydrous solvents (THF, DMF, etc.)

  • Zinc dust (Zn)

  • Copper(I) cyanide (CuCN)

  • Lithium chloride (LiCl)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Synthesis of the Chiral Piperidine Unit: Synthesize the optically pure cis-3,4-disubstituted piperidine unit following the multi-step procedure outlined in the supplementary information of Sato et al. (2021).[6] This involves a series of reactions including asymmetric synthesis to establish the desired stereochemistry.

  • Synthesis of the Indole Unit: Prepare the functionalized indole unit as described by Sato et al. (2021).[6]

  • Cross-Coupling Reaction: a. Under an inert atmosphere, add zinc dust to a solution of the chiral piperidine unit in an anhydrous solvent like THF to form the corresponding organozinc reagent. b. In a separate flask, prepare a solution of CuCN and LiCl in anhydrous THF. c. Transfer the organozinc reagent to the CuCN/LiCl solution to form the organocuprate reagent. d. Add the indole unit and a palladium catalyst to the reaction mixture. e.g. Stir the reaction at the appropriate temperature and monitor its progress by TLC. f. Upon completion, quench the reaction and perform an aqueous workup. g. Purify the crude product by column chromatography to obtain the desired this compound derivative.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a general procedure for determining the MAO inhibitory activity of synthesized compounds using the commercially available MAO-Glo™ Assay (Promega).

Materials:

  • MAO-Glo™ Assay Kit (Promega, Cat. No. V1401 or V1402)

  • Recombinant human MAO-A and MAO-B enzymes

  • Synthesized this compound derivatives

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare the MAO-Glo™ reagents according to the manufacturer's instructions. This typically involves reconstituting the Luciferin Detection Reagent.

  • Compound Dilution: Prepare a serial dilution of the test compounds in the appropriate buffer.

  • MAO Reaction: a. In the wells of a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B). b. Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor. c. Initiate the reaction by adding the luminogenic MAO substrate. d. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Signal Detection: a. Add the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal. b. Incubate at room temperature for 20 minutes to stabilize the signal. c. Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a general method for assessing the minimum inhibitory concentration (MIC) of this compound derivatives against various bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa, K. pneumoniae)

  • Mueller-Hinton Broth (MHB)

  • Synthesized this compound derivatives

  • 96-well sterile microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the absorbance at 600 nm.[7]

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[8]

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

Drug_Discovery_Workflow Scaffold This compound Scaffold Library Derivative Library Synthesis Scaffold->Library Chemical Modification Screening High-Throughput Screening (e.g., MAO-Glo, Antimicrobial, Anticancer assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) Lead_Op->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for natural product-based drug discovery starting from the this compound scaffold.

MAO_Inhibition_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Mitochondrion Mitochondrion MAO MAO-A / MAO-B Neurotransmitters Dopamine, Serotonin, Norepinephrine Neurotransmitters->MAO Metabolism Vesicles Synaptic Vesicles Neurotransmitters->Vesicles Packaging Increased_NTs Increased Neurotransmitter Levels Vesicles->Increased_NTs Release Cinchonaminone This compound Derivative Cinchonaminone->MAO Inhibition Receptors Dopamine, Serotonin, Adrenergic Receptors Increased_NTs->Receptors Binding Downstream Downstream Signaling (e.g., G-protein activation, cAMP modulation) Receptors->Downstream Effect Therapeutic Effect (e.g., Antidepressant, Neuroprotective) Downstream->Effect

Caption: Signaling pathway illustrating the effect of this compound derivative-mediated MAO inhibition.

Conclusion

This compound presents a promising and versatile scaffold for the development of novel therapeutic agents. Its proven activity as a Monoamine Oxidase inhibitor provides a solid foundation for the development of new treatments for neurological disorders. Furthermore, the broader biological activities observed in related Cinchona alkaloids strongly suggest that the this compound scaffold could be successfully exploited for the discovery of new antimicrobial and anticancer drugs. The protocols and data presented herein serve as a valuable resource for researchers to embark on the exploration of this exciting natural product scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the total synthesis of (+)-Cinchonaminone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during key stages of the this compound synthesis. The primary synthetic route discussed is based on the multi-step synthesis involving the preparation of a chiral cis-3,4-disubstituted piperidine unit followed by a cross-coupling reaction with an indole moiety.[1]

Problem 1: Low Yield in Asymmetric Hydroboration for Piperidine Synthesis

Question: We are experiencing low yields during the asymmetric hydroboration step to form the chiral diol precursor of the piperidine ring. What are the critical parameters to optimize?

Answer: The asymmetric hydroboration is a crucial step for establishing the stereochemistry of the piperidine unit, and its yield can be sensitive to reaction conditions. Based on documented syntheses, the choice of borane reagent, temperature, and reaction time are paramount.

Troubleshooting Suggestions:

  • Reagent Selection: While various chiral boranes can be used, (+)-IpcBH₂ is a common choice for this transformation. However, initial trials at low temperatures (-40 °C) have been reported to result in low yields (e.g., 6%).[1]

  • Temperature and Reaction Time Optimization: Increasing the reaction temperature has been shown to significantly improve the yield of the desired diol. A systematic study has demonstrated that higher temperatures and longer reaction times can lead to better outcomes.[1] It is recommended to perform a temperature screen (e.g., -20 °C, 0 °C, room temperature, 60 °C) to find the optimal balance between yield and enantioselectivity.

  • Recrystallization for Enantiopurity Enhancement: Even with optimized reaction conditions, the initial enantiomeric excess (ee) may be moderate. Recrystallization of a subsequent protected diol intermediate can be a highly effective method to enhance the optical purity to >90% ee.[1]

Experimental Protocol: Asymmetric Hydroboration

  • An oven-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the alkene precursor.

  • Anhydrous THF is added, and the solution is cooled to the desired starting temperature (e.g., -40 °C).

  • A solution of (+)-IpcBH₂ in THF is added dropwise to the stirred solution of the alkene.

  • The reaction mixture is stirred at the selected temperature for the specified duration.

  • The reaction is quenched by the slow addition of an appropriate quenching agent (e.g., methanol, followed by aqueous NaOH and H₂O₂).

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

RunBoraneTemperature (°C)Time (h)Yield of Diol (%)
1Cy₂BH60392
2(+)-IpcBH₂-40246
3(+)-IpcBH₂60390

Table 1: Asymmetric Hydroboration Optimization Data.[1]

Problem 2: Incomplete Reaction or Side-Product Formation in Dess-Martin Oxidation

Question: The Dess-Martin oxidation of the secondary alcohol to the corresponding ketone is sluggish, or we observe the formation of undesired byproducts. How can we improve this step?

Answer: The Dess-Martin periodinane (DMP) is generally a mild and selective oxidizing agent.[1] However, issues can arise from the quality of the reagent, reaction conditions, and the presence of sensitive functional groups.

Troubleshooting Suggestions:

  • Reagent Quality: DMP is sensitive to moisture. Ensure that the reagent is fresh and has been stored under anhydrous conditions. The presence of water can affect the reaction rate.

  • Reaction Stoichiometry: Use a slight excess of DMP (typically 1.1 to 1.5 equivalents) to ensure complete conversion of the alcohol.

  • Buffering: The reaction produces acetic acid, which can cause side reactions with acid-labile functional groups. The addition of a mild base, such as pyridine or sodium bicarbonate, can buffer the reaction mixture.

  • Work-up Procedure: A common work-up involves quenching the reaction with a solution of sodium thiosulfate to reduce the excess DMP and iodine byproducts.

Experimental Protocol: Dess-Martin Oxidation

  • To a solution of the secondary alcohol in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Problem 3: Low Yield in the Cross-Coupling of Piperidine and Indole Fragments

Question: The cross-coupling reaction to connect the piperidine and indole units is giving a low yield of this compound. What are the potential causes and solutions?

Answer: The final cross-coupling is a critical C-C bond formation. The success of this step depends on the specific coupling partners and the catalytic system. In the reported synthesis, an organocopper reagent is generated from the piperidine unit and coupled with the indole fragment.[1]

Troubleshooting Suggestions:

  • Formation of the Organometallic Reagent: Ensure the complete formation of the organozinc and subsequent organocopper reagent from the piperidine iodide. This often requires rigorously anhydrous and oxygen-free conditions.

  • Catalyst and Ligand Choice: While the reported synthesis uses a copper-mediated coupling, other palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) could be explored if the initial method proves problematic. This would require the synthesis of the appropriate boronic acid/ester or stannane derivatives of one of the coupling partners.

  • Reaction Temperature: The temperature for the cross-coupling reaction should be carefully controlled. Too low a temperature may lead to an incomplete reaction, while too high a temperature could cause decomposition of the starting materials or product.

Experimental Protocol: Cross-Coupling Reaction

  • Under an inert atmosphere, a solution of the optically pure piperidine iodide in anhydrous THF is treated with zinc dust.

  • After the formation of the organozinc reagent, CuCN and LiCl are added to generate the corresponding organocopper species.

  • A solution of the indole unit in anhydrous THF is then added to the organocopper reagent.

  • The reaction mixture is stirred at the appropriate temperature and monitored by TLC.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound include:

  • The stereoselective synthesis of the cis-3,4-disubstituted piperidine ring, which contains two contiguous stereocenters.[1]

  • The efficient coupling of the complex piperidine and indole fragments in the later stages of the synthesis.[1]

  • Maintaining the optical purity throughout a long synthetic sequence (the reported synthesis is 22 steps).[1]

Q2: Are there alternative methods for the synthesis of the cis-3,4-disubstituted piperidine core?

A2: Yes, several methods for the stereoselective synthesis of cis-3,4-disubstituted piperidines have been reported in the literature. These include Prins cyclizations and carbonyl ene reactions, where the diastereoselectivity can often be controlled by the choice of a Brønsted or Lewis acid catalyst. Ring transformation of 2-(2-mesyloxyethyl)azetidines also provides a stereoselective route to cis-3,4-disubstituted piperidines.

Q3: Could a Pictet-Spengler reaction be a viable alternative for constructing the core structure of Cinchonaminone?

A3: A Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, which are structurally related to the indole-piperidine core of Cinchonaminone. This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone. While a direct application to this compound synthesis has not been extensively reported, it represents a plausible and potentially more convergent approach. Key considerations would be the synthesis of a suitable tryptamine precursor and a chiral aldehyde to control the stereochemistry of the newly formed piperidine ring.

Q4: How can the final deprotection step be optimized to improve the overall yield?

A4: In the reported synthesis, the final step involves the removal of Boc and MOM protecting groups with hydrochloric acid in methanol.[1] To optimize this, consider the following:

  • Acid Concentration and Temperature: A screen of HCl concentrations and reaction temperatures can identify conditions that are effective for deprotection without causing degradation of the final product.

  • Alternative Acids: Other acidic conditions, such as trifluoroacetic acid (TFA) in DCM, could be explored.

  • Reaction Time: Careful monitoring of the reaction by TLC or LC-MS is crucial to determine the point of complete deprotection and avoid prolonged exposure to harsh acidic conditions.

Visualizations

experimental_workflow cluster_piperidine Piperidine Unit Synthesis cluster_coupling Final Assembly start Commercially Available Starting Material hydroboration Asymmetric Hydroboration start->hydroboration protection Protection of Diol hydroboration->protection oxidation Dess-Martin Oxidation protection->oxidation hwe Horner-Wadsworth-Emmons Reaction oxidation->hwe reduction Diastereoselective Reduction hwe->reduction appel Appel Reaction reduction->appel piperidine_unit Optically Pure Piperidine Unit appel->piperidine_unit cross_coupling Cross-Coupling Reaction piperidine_unit->cross_coupling indole_unit Indole Unit indole_unit->cross_coupling deprotection Deprotection cross_coupling->deprotection cinchonaminone This compound deprotection->cinchonaminone

Caption: Workflow for the total synthesis of this compound.

pictet_spengler tryptamine Tryptamine Derivative imine Imine Formation tryptamine->imine aldehyde Chiral Aldehyde aldehyde->imine iminium Iminium Ion (Acid Catalyst) imine->iminium cyclization Intramolecular Cyclization iminium->cyclization product Tetrahydro-β-carboline Core cyclization->product

Caption: General mechanism of the Pictet-Spengler reaction.

References

Technical Support Center: Enantioselective Synthesis of (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the enantioselective synthesis of (+)-Cinchonaminone. The information is based on established synthetic routes and aims to address common challenges encountered during the experimental process.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions.

Problem 1: Low Yield in the Asymmetric Hydroboration of the Piperidine Precursor

  • Symptoms: After performing the asymmetric hydroboration of the olefin precursor (compound 11 in the reference synthesis) with (+)-IpcBH₂, the yield of the desired diol (compound 12) is significantly lower than expected (e.g., below 10%).[1]

  • Potential Causes:

    • Low Reaction Temperature: The reaction rate may be too slow at very low temperatures. While lower temperatures are often used to improve enantioselectivity, they can also drastically reduce the reaction rate and overall yield.[1]

    • Insufficient Reaction Time: The reaction may not have proceeded to completion.

    • Reagent Quality: The borane reagent ((+)-IpcBH₂) may have degraded.

  • Solutions:

    • Optimize Reaction Temperature: Systematically increase the reaction temperature. For instance, if the reaction at -40°C gives a low yield, try running it at -20°C, 0°C, or even higher. It has been reported that increasing the temperature can improve the yield.[1]

    • Increase Reaction Time: Extend the reaction duration to ensure completion. Monitor the reaction by TLC or LC-MS to determine the optimal time.[1]

    • Verify Reagent Quality: Use freshly prepared or purchased (+)-IpcBH₂ and ensure it is stored under appropriate anhydrous and inert conditions.

Problem 2: Poor Enantioselectivity in the Asymmetric Hydroboration Step

  • Symptoms: The enantiomeric excess (ee) of the desired chiral alcohol is low after the hydroboration-oxidation sequence.

  • Potential Causes:

    • Suboptimal Temperature: The temperature might be too high, leading to a loss of stereocontrol.

    • Steric Hindrance: The substrate itself may present challenges for the chiral borane to achieve high facial selectivity.

  • Solutions:

    • Temperature Screening: While higher temperatures may improve yield, they can decrease enantioselectivity. A careful balance must be found. Screen a range of temperatures to find the optimal point for both yield and ee.

    • Recrystallization: If a moderate ee is achieved (e.g., 62%), it may be significantly enhanced through selective crystallization of the desired enantiomer. This has been shown to increase the ee to over 90%.[1]

    • Alternative Chiral Boranes: If optimization and recrystallization are insufficient, consider screening other chiral borane reagents.

Problem 3: Difficulties in the Final Deprotection Steps

  • Symptoms: Incomplete removal of protecting groups (Boc and MOM) at the final stage of the synthesis, or degradation of the Cinchonaminone product.

  • Potential Causes:

    • Harsh Deprotection Conditions: The use of strong acids or prolonged reaction times can lead to side reactions or decomposition of the final product.

    • Inefficient Reagents: The chosen acidic conditions (e.g., hydrochloric acid in methanol) may not be effective for simultaneous removal of both protecting groups in a complex molecule.[1]

  • Solutions:

    • Milder Conditions: Explore milder deprotection protocols. For example, a two-step deprotection might be necessary if a one-pot method fails.

    • Reaction Monitoring: Carefully monitor the deprotection reaction by TLC or LC-MS to avoid over-running the reaction and causing degradation.

    • Purification: Be prepared for a careful purification of the final product to remove any partially deprotected intermediates or degradation byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most critical and challenging step in the enantioselective synthesis of this compound?

A1: The key challenge lies in establishing the correct stereochemistry of the cis-3,4-disubstituted piperidine ring.[1] Specifically, the asymmetric hydroboration reaction to introduce the hydroxyl group at C4 with the correct stereochemistry is a critical and often problematic step, requiring careful optimization of reaction conditions to balance yield and enantioselectivity.[1]

Q2: What is the reported overall yield for the synthesis of this compound?

A2: The synthesis is lengthy, comprising 22 steps.[1] While the yield for individual steps varies, long synthetic sequences inherently lead to a low overall yield. Researchers should focus on optimizing high-yield steps and minimizing losses during purification.

Q3: How can the enantiomeric purity of the synthetic intermediates be improved?

A3: Besides optimizing the asymmetric reaction itself, purification techniques are crucial. For the chiral alcohol intermediate, recrystallization has been demonstrated to be a highly effective method for enhancing enantiomeric purity, successfully increasing the ee from 62% to 91% in one report.[1]

Q4: What is the absolute configuration of natural this compound?

A4: The absolute configuration of natural this compound has been determined through total synthesis to be (3R, 4S).[1]

Data Summary

The following table summarizes the results of the optimization of the asymmetric hydroboration reaction as reported in the literature.

RunBoraneTemperature (°C)Time (h)Yield of Diol (%)Enantiomeric Excess (ee) of Protected Diol (%)
1(+)-IpcBH₂-40246Not Reported
2(+)-IpcBH₂-20242362
3(+)-IpcBH₂0243555
4(+)-IpcBH₂25244540
5(+)-IpcBH₂257258Not Reported

Data adapted from a study on the total synthesis of this compound.[1]

Experimental Protocols

Key Experiment: Asymmetric Hydroboration and Protection

This protocol describes the challenging asymmetric hydroboration of the olefin precursor (11) followed by the protection of the primary alcohol.

Materials:

  • Olefin precursor (compound 11)

  • (+)-IpcBH₂ (Isopinocampheylborane)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution

  • Hydrogen peroxide (H₂O₂)

  • TBDPSCl (tert-Butyldiphenylsilyl chloride)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Asymmetric Hydroboration:

    • Dissolve the olefin precursor (11) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to the desired temperature (e.g., -20°C).

    • Add a solution of (+)-IpcBH₂ in THF dropwise to the reaction mixture.

    • Stir the reaction at the chosen temperature for the optimized duration (e.g., 24-72 hours), monitoring the reaction progress by TLC.

    • After completion, quench the reaction by the slow addition of water, followed by an aqueous NaOH solution and then 30% H₂O₂.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol (12).

  • Protection of the Primary Alcohol:

    • Dissolve the crude diol (12) in anhydrous DCM.

    • Add imidazole followed by TBDPSCl.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the product with DCM.

    • Dry the organic layer, concentrate, and purify the resulting silyl ether (17) by column chromatography.

    • The enantiomeric excess of the purified product can be determined by chiral HPLC.

Visualizations

Enantioselective_Synthesis_Workflow cluster_start Starting Materials cluster_piperidine Piperidine Ring Synthesis cluster_coupling Fragment Coupling cluster_endgame Final Steps start Commercially Available Precursors piperidine_unit Synthesis of Olefin Precursor (11) start->piperidine_unit hydroboration Asymmetric Hydroboration piperidine_unit->hydroboration protection Protection & Purification hydroboration->protection coupling Cross-Coupling with Indole Unit protection->coupling oxidation Dess-Martin Oxidation coupling->oxidation deprotection Deprotection (Boc, MOM removal) oxidation->deprotection final_product This compound deprotection->final_product

Caption: Overall workflow for the enantioselective synthesis of this compound.

Troubleshooting_Hydroboration cluster_yield Yield Issues cluster_ee Enantioselectivity Issues start Low Yield or Low ee in Asymmetric Hydroboration? check_temp_yield Is Temperature too low? start->check_temp_yield Low Yield check_temp_ee Is Temperature too high? start->check_temp_ee Low ee increase_temp Increase Temperature (e.g., -40°C to -20°C) check_temp_yield->increase_temp Yes check_time Is Reaction Time too short? check_temp_yield->check_time No increase_time Increase Reaction Time (e.g., 24h to 72h) check_time->increase_time Yes decrease_temp Find Optimal Temperature (Balance Yield vs. ee) check_temp_ee->decrease_temp Yes recrystallize Perform Recrystallization of Product check_temp_ee->recrystallize No

Caption: Troubleshooting logic for the asymmetric hydroboration step.

References

Technical Support Center: Optimizing Reactions Catalyzed by Cinchona Alkaloid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established protocols for reactions catalyzed specifically by (+)-Cinchonaminone are limited in current scientific literature. This guide is based on established principles and troubleshooting strategies for closely related Cinchona alkaloid-derived catalysts, particularly those with modifications at the C9 position. These principles are expected to be broadly applicable to this compound-catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions catalyzed by Cinchona alkaloid derivatives?

A1: Cinchona alkaloids and their derivatives are versatile organocatalysts renowned for their ability to induce stereoselectivity in a wide range of organic transformations. The most common applications include:

  • Michael Additions: Conjugate additions of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: The reaction between an enolate and a carbonyl compound to form a β-hydroxy carbonyl compound.[1][2][3]

  • Henry (Nitroaldol) Reactions: The addition of a nitroalkane to a carbonyl compound.

  • Epoxidations: Formation of epoxides from alkenes.

  • Desymmetrization of Anhydrides: Enantioselective opening of meso-anhydrides.[4]

Q2: How does the structure of the Cinchona alkaloid catalyst influence the reaction outcome?

A2: The structure of the Cinchona alkaloid is crucial for its catalytic activity and stereoselectivity. Key structural features include:

  • The Quinuclidine Nitrogen: Acts as a Brønsted base to deprotonate the nucleophile or as a Lewis base.

  • The C9-Hydroxy Group (or its derivative): Can act as a Brønsted acid, forming a hydrogen bond with the electrophile to activate it. Modification of this group is a common strategy to tune the catalyst's reactivity and selectivity. For instance, etherification or esterification can significantly alter the steric and electronic properties.

  • The Quinoline Ring: Provides a rigid scaffold and can participate in π-π stacking interactions with the substrates.

  • Pseudoenantiomeric Pairs: Cinchona alkaloids exist as pseudoenantiomers (e.g., quinine and quinidine, cinchonine and cinchonidine). This allows for access to both enantiomers of the desired product by selecting the appropriate alkaloid.[5]

Q3: What is the general mechanism for a Cinchona alkaloid-catalyzed reaction?

A3: The most widely accepted mechanism for many Cinchona alkaloid-catalyzed reactions is a bifunctional catalysis model. In this model, the catalyst simultaneously activates both the nucleophile and the electrophile. The basic quinuclidine nitrogen deprotonates the nucleophile, while the acidic C9-hydroxyl group (or a similar hydrogen-bond donor) activates the electrophile through hydrogen bonding. This dual activation in a chiral environment is responsible for the high degree of stereocontrol observed.

Troubleshooting Guide

Problem 1: Low Enantioselectivity (ee)

Possible Cause Troubleshooting Steps
Suboptimal Solvent The choice of solvent can significantly impact the conformation of the catalyst and the transition state. Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, diethyl ether). Nonpolar solvents often favor higher enantioselectivity.[4]
Incorrect Temperature Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Try running the reaction at 0 °C, -20 °C, or even lower.[4]
Inappropriate Catalyst Structure The steric and electronic properties of the catalyst are critical. If one Cinchona alkaloid gives low ee, try its pseudoenantiomer. Consider using a modified Cinchona alkaloid with a bulkier group at the C9 position to enhance facial discrimination.
Catalyst Aggregation At higher concentrations, the catalyst can aggregate, leading to a decrease in enantioselectivity. Try running the reaction at a lower catalyst loading or in a more dilute solution.
Presence of Water Traces of water can interfere with the catalyst-substrate interactions. Ensure all reagents and solvents are dry, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Low Reaction Yield

Possible Cause Troubleshooting Steps
Insufficient Catalyst Activity Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the catalyst is pure and has not degraded.
Poor Substrate Reactivity Some substrates are inherently less reactive. Consider using a more activated substrate (e.g., a more electron-deficient Michael acceptor).
Reversible Reaction The reaction may be reversible. Try removing a byproduct to drive the equilibrium towards the product side.
Catalyst Inhibition The product or a byproduct might be inhibiting the catalyst. Try adding the reagents slowly to maintain a low concentration of potential inhibitors.
Incorrect Base/Acid Additive Some reactions require a co-catalyst or an additive to proceed efficiently. If using a modified Cinchona alkaloid that is not a strong base, a stoichiometric base might be necessary.

Problem 3: Poor Diastereoselectivity (dr)

Possible Cause Troubleshooting Steps
Thermodynamic vs. Kinetic Control The reaction might be under thermodynamic control, leading to the more stable diastereomer, which may not be the desired one. Try running the reaction at a lower temperature to favor kinetic control.
Catalyst Control The catalyst structure dictates the facial selectivity of the attack on the prochiral center. Experiment with different Cinchona alkaloid derivatives. A bulkier catalyst may provide better control over the diastereoselectivity.
Solvent Effects The solvent can influence the transition state geometry. Screen different solvents to find the optimal one for diastereoselectivity.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize typical starting points and optimization parameters for Cinchona alkaloid-catalyzed reactions based on literature for related compounds.

Table 1: General Optimization of a Michael Addition Reaction

ParameterRangeTypical Starting PointNotes
Catalyst Loading 1 - 20 mol%10 mol%Lower loading may be possible for highly active catalysts.
Temperature -78 °C to RT0 °CLower temperatures generally improve enantioselectivity.[4]
Solvent Toluene, CH2Cl2, THF, Et2OTolueneNon-polar aprotic solvents are often preferred.
Concentration 0.05 - 0.5 M0.1 MHigher concentrations can sometimes lead to side reactions or catalyst aggregation.
Reaction Time 1 - 48 h24 hMonitor by TLC or GC/LC-MS to determine completion.

Table 2: Effect of C9-Substituent on Enantioselectivity (Hypothetical Example)

C9-SubstituentYield (%)ee (%)
-OH (natural alkaloid)8575
-OBn (benzylated)9088
-OAc (acetylated)8265
-OAllyl9291

Experimental Protocols

General Protocol for a Cinchona Alkaloid-Derived Ketone Catalyzed Michael Addition

Disclaimer: This is a generalized protocol and may require optimization for specific substrates and catalysts.

  • To a dry reaction vial under an inert atmosphere (N2 or Ar), add the Michael acceptor (1.0 mmol, 1.0 equiv) and the Cinchona alkaloid-derived ketone catalyst (0.1 mmol, 10 mol%).

  • Dissolve the solids in the chosen anhydrous solvent (e.g., toluene, 10 mL).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the Michael donor (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at the same temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

Experimental_Workflow General Experimental Workflow for a Catalytic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Dry Reagents & Solvents setup_reaction Set up Reaction Vessel under Inert Atmosphere prep_reagents->setup_reaction add_catalyst Add Catalyst & Michael Acceptor setup_reaction->add_catalyst add_donor Add Michael Donor add_catalyst->add_donor stir Stir at Controlled Temperature add_donor->stir quench Quench Reaction stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify analyze Determine Yield & Enantiomeric Excess (HPLC/GC) purify->analyze

Caption: General experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Low Enantioselectivity start Low Enantioselectivity Observed temp Lower Reaction Temperature start->temp solvent Screen Solvents (e.g., Toluene, Et2O) start->solvent catalyst Change Catalyst Structure (e.g., pseudoenantiomer, bulkier C9-group) start->catalyst concentration Lower Catalyst Loading/Concentration start->concentration check_purity Check Reagent/Solvent Purity (for water) start->check_purity end Improved Enantioselectivity temp->end solvent->end catalyst->end concentration->end check_purity->end

Caption: Troubleshooting low enantioselectivity.

Bifunctional_Catalysis Bifunctional Catalysis Mechanism catalyst Quinuclidine-N (Base) Cinchona Alkaloid Catalyst C9-OH (Acid) transition_state [Nu---H---Catalyst---H---E]‡ (Ternary Transition State) catalyst->transition_state nucleophile Nucleophile (Nu-H) nucleophile->catalyst:n Deprotonation nucleophile->transition_state electrophile Electrophile (E) electrophile->catalyst:h H-Bonding Activation electrophile->transition_state product Product (Nu-E) transition_state->product catalyst_regen Catalyst (Regenerated) transition_state->catalyst_regen

References

solubility of (+)-Cinchonaminone in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Cinchonaminone Solubility

Welcome to the technical support center for this compound. This resource provides essential information regarding the , alongside troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Solubility of this compound: An Overview

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents based on the properties of related Cinchona alkaloids. It is crucial to note that these are estimations and experimental verification is highly recommended.

Solvent NameSolvent TypeExpected Solubility
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble
ChloroformNonpolarLikely Soluble
Dichloromethane (DCM)NonpolarLikely Soluble
AcetonePolar AproticModerately Soluble
Ethyl AcetatePolar AproticSparingly Soluble
Diethyl EtherNonpolarSparingly Soluble
HexaneNonpolarInsoluble
TolueneNonpolarSparingly Soluble
WaterPolar ProticInsoluble

Experimental Protocols

Protocol 1: Qualitative Solubility Determination

This method provides a rapid assessment of the solubility of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, chloroform, hexane)

  • Small test tubes or vials

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Agitate the mixture vigorously for 30-60 seconds using a vortex mixer or by flicking the test tube.

  • Observe the solution.

    • Soluble: The solid completely dissolves, and the solution is clear.

    • Sparingly Soluble: A small portion of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve.

  • Record your observations for each solvent tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of the approximate solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Small, sealable vials (e.g., screw-cap vials)

  • Analytical balance

  • Constant temperature bath or shaker

  • Syringe filters (0.45 µm or smaller)

  • Pre-weighed evaporation dish or vial

Procedure:

  • Add a known excess amount of this compound to a vial.

  • Add a known volume or mass of the solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a constant temperature bath or shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

  • Transfer the filtered supernatant to a pre-weighed evaporation dish.

  • Evaporate the solvent from the dish under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

  • Once the solvent is completely evaporated, weigh the dish containing the dissolved solid.

  • Calculate the solubility using the following formula:

    Solubility (g/L) = (Mass of dissolved solid (g)) / (Volume of supernatant taken (L))

Troubleshooting and FAQs

This section addresses common issues that may arise during solubility experiments with this compound.

Q1: The compound is not dissolving in a solvent where it is expected to be soluble.

  • A1: Purity of the Compound: Impurities can significantly affect solubility[3]. Ensure you are using a high-purity sample of this compound.

  • A2: Insufficient Agitation or Time: The dissolution process can be slow. Ensure the mixture is being agitated vigorously and for a sufficient duration to reach equilibrium[4].

  • A3: Temperature Effects: Solubility is temperature-dependent. For endothermic dissolution processes, a slight increase in temperature can enhance solubility.

  • A4: Incorrect Solvent Polarity: While estimations are helpful, the actual solubility can differ. It is advisable to test a range of solvents with varying polarities.

Q2: I am getting inconsistent solubility results.

  • A1: Temperature Fluctuations: Ensure that the temperature is kept constant throughout the experiment, as minor variations can lead to different solubility values[3].

  • A2: Solvent Evaporation: Use tightly sealed containers to prevent the evaporation of volatile organic solvents, which would alter the concentration[4].

  • A3: Incomplete Equilibration: The time required to reach solubility equilibrium can vary. It may be necessary to conduct a time-course study to determine the optimal equilibration time.

  • A4: Pipetting Errors: Ensure accurate and consistent pipetting of the solvent and the saturated solution.

Q3: The compound precipitates out of solution after being dissolved.

  • A1: Temperature Change: A decrease in temperature can cause a compound to precipitate if the solution was saturated at a higher temperature.

  • A2: Solvent Evaporation: If a volatile solvent evaporates, the concentration of the solute will increase, potentially exceeding its solubility limit and causing precipitation.

  • A3: Contamination: The introduction of a contaminant could alter the solvent properties and reduce the solubility of the compound.

Q4: How can I improve the solubility of this compound?

  • A1: Co-solvents: Using a mixture of solvents can sometimes enhance solubility. For example, adding a small amount of a polar solvent like methanol to a less polar solvent might improve the solubility of a polar compound.

  • A2: pH Adjustment: As this compound is an alkaloid, its solubility can be pH-dependent. In aqueous systems, adjusting the pH to the acidic range will form a more soluble salt. For organic solvents, this is generally not applicable unless performing an acid-base extraction.

  • A3: Salt Formation: Converting the free base of this compound to a salt (e.g., hydrochloride or sulfate) will significantly increase its solubility in polar solvents, particularly water.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation & Analysis cluster_results Results prep_compound Weigh this compound mix Combine and Agitate at Constant Temperature prep_compound->mix prep_solvent Measure Solvent Volume prep_solvent->mix equilibrate Allow to Equilibrate mix->equilibrate filter Filter Supernatant equilibrate->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Dissolved Solid evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for quantitative solubility determination.

References

long-term stability and storage conditions for (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability and storage of (+)-Cinchonaminone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation, the container should be tightly sealed and protected from direct sunlight and sources of ignition.[2]

Q2: How long can I expect this compound to be stable under the recommended conditions?

A2: The stability of this compound is dependent on its physical state and storage temperature. The provided stability data is summarized in the table below. It is crucial to adhere to these storage guidelines to ensure the integrity of the compound for your experiments.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[2] Contact with these substances should be avoided to prevent chemical degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemistry of related Cinchona alkaloids, this compound is susceptible to degradation through oxidation and photolysis. Oxidative conditions can lead to the cleavage of the molecule, while exposure to light, particularly UV radiation, can cause fragmentation.

Q5: How can I tell if my sample of this compound has degraded?

A5: Visual inspection may reveal a color change in the solid material, which is typically a solid.[2] For solutions, discoloration may also be an indicator. However, the most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products. A decrease in the peak area of this compound and the appearance of new peaks in the chromatogram are indicative of degradation.

Data Presentation

Table 1: Summary of Long-Term Stability Data for this compound

Physical StateStorage TemperatureStability Duration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent-80°C6 months[1]
In Solvent-20°C1 month[1]

Experimental Protocols

Protocol 1: Long-Term Stability Study

This protocol outlines a method to assess the long-term stability of this compound under defined storage conditions.

1. Materials:

  • This compound (solid powder)
  • Amber glass vials with airtight caps
  • HPLC grade acetonitrile and water
  • Formic acid
  • Environmental chambers set to -20°C ± 2°C and 4°C ± 2°C

2. Procedure:

  • Accurately weigh 5-10 mg of this compound into multiple amber glass vials.
  • Tightly cap the vials and place them in the designated environmental chambers.
  • At specified time points (e.g., 0, 3, 6, 12, 18, 24, and 36 months), remove one vial from each storage condition.
  • Allow the vial to equilibrate to room temperature before opening.
  • Prepare a stock solution of the sample by dissolving the contents in a known volume of a suitable solvent (e.g., 50:50 acetonitrile:water).
  • Analyze the sample using a validated stability-indicating HPLC-UV method (see Protocol 3).
  • Quantify the amount of this compound remaining and any significant degradation products.

Protocol 2: Forced Degradation Study

This study is designed to identify potential degradation products and pathways under stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (0.1 M)
  • Sodium hydroxide (0.1 M)
  • Hydrogen peroxide (3%)
  • HPLC grade solvents
  • Photostability chamber with controlled light and temperature

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
  • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for a specified duration.
  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be kept in the dark.
  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV method.

Protocol 3: Stability-Indicating HPLC-UV Method

This method is suitable for the separation and quantification of this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate polar and non-polar compounds (e.g., start with a low percentage of B, increasing to a high percentage over 20-30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., determined by a photodiode array detector).

  • Injection Volume: 10 µL.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis - Silanophilic interactions between the basic nitrogen of the alkaloid and the silica-based column.[4]- Inappropriate mobile phase pH.- Use a column with end-capping or a base-deactivated stationary phase.- Add a competing base like triethylamine to the mobile phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Appearance of unexpected peaks in the chromatogram of a stored sample - Sample degradation due to improper storage or handling.- Contamination of the sample or solvent.- Verify the storage conditions and handling procedures.- Re-run the analysis with freshly prepared solvents and a new control sample.- If degradation is confirmed, the sample may not be suitable for use.
Loss of compound potency (lower than expected concentration) - Degradation of the compound.- Inaccurate initial weighing or dilution.- Adsorption of the compound to the container surface.- Confirm storage conditions were appropriate.- Recalibrate the balance and verify dilution calculations.- Use silanized glass vials for storage of solutions.
Inconsistent results between different vials from the same batch - Non-homogeneity of the solid material.- Inconsistent storage conditions for different vials.- Variability in sample preparation.- Ensure the solid material is thoroughly mixed before aliquoting.- Verify that all vials were stored under identical conditions.- Standardize the sample preparation procedure.

Visualizations

DegradationPathways cluster_oxidative Oxidative Degradation Products cluster_photolytic Photolytic Degradation Products Cinchonaminone This compound OxidativeStress Oxidative Stress (e.g., H₂O₂) Cinchonaminone->OxidativeStress PhotolyticStress Photolytic Stress (UV Light) Cinchonaminone->PhotolyticStress CinchoninicAcid Cinchoninic Acid Analog OxidativeStress->CinchoninicAcid MeroquineneAnalog Meroquinene Analog OxidativeStress->MeroquineneAnalog Fragment1 C8-C9 Cleavage Fragment 1 PhotolyticStress->Fragment1 Fragment2 C8-C9 Cleavage Fragment 2 PhotolyticStress->Fragment2

Caption: Potential degradation pathways of this compound.

StabilityStudyWorkflow cluster_prep Sample Preparation & Storage cluster_analysis Time-Point Analysis cluster_data Data Evaluation start Aliquot this compound into amber vials storage Store at defined conditions (-20°C and 4°C) start->storage pull_sample Pull sample at scheduled time points storage->pull_sample prepare_solution Prepare sample solution pull_sample->prepare_solution hplc_analysis Analyze via Stability-Indicating HPLC-UV Method prepare_solution->hplc_analysis quantify Quantify parent compound and degradation products hplc_analysis->quantify evaluate Evaluate stability profile and determine shelf-life quantify->evaluate

Caption: Workflow for a long-term stability study.

ForcedDegradationWorkflow cluster_stress Application of Stress Conditions start Prepare solutions of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis Analyze all samples by Stability-Indicating HPLC-UV acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Identify degradation products and establish degradation pathways analysis->evaluation

References

preventing degradation of (+)-Cinchonaminone in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (+)-Cinchonaminone in experimental solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound solutions.

Problem Potential Cause Recommended Solution
Loss of compound activity or inconsistent results Degradation of this compound in the experimental solution.1. Verify Storage Conditions: Ensure the stock solution and experimental dilutions are stored correctly. 2. Check Solution pH: Extreme pH values can accelerate degradation. Buffer your experimental solution to a neutral or mildly acidic/basic pH if compatible with your assay. 3. Minimize Light Exposure: Protect solutions from direct light, especially UV light. 4. Control Temperature: Avoid repeated freeze-thaw cycles and exposure to high temperatures. 5. Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh on the day of the experiment.
Visible changes in solution (e.g., color change, precipitation) Chemical degradation leading to the formation of insoluble byproducts or chromophoric impurities.1. Immediate Discard: Do not use solutions that show visible signs of degradation. 2. Review Solvent Compatibility: Ensure the chosen solvent is appropriate and does not promote degradation. 3. Filter Sterilization: If sterile conditions are required, use sterile filtration rather than autoclaving, which can cause thermal degradation.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products.1. Conduct a Forced Degradation Study: To identify potential degradation products, intentionally stress a sample of this compound (e.g., with acid, base, heat, or an oxidizing agent) and analyze the resulting mixture. This can help in identifying the unknown peaks in your experimental samples. 2. Optimize Chromatographic Method: Ensure your analytical method has sufficient resolution to separate the parent compound from any potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C. Solutions of the compound should be stored at -80°C.[1]

Q2: How long can I store this compound solutions?

A2: While specific stability data for this compound solutions is limited, a study on other Cinchona alkaloids suggests that solutions stored at 4°C are stable for at least two weeks. For maximum reproducibility, it is recommended to use freshly prepared solutions or to store aliquots at -80°C for longer-term use to minimize freeze-thaw cycles.

Q3: What factors can cause the degradation of this compound?

A3: Several factors can contribute to the degradation of chemical compounds, including this compound. These include:

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, can induce photodegradation.

  • pH: Both acidic and basic conditions can promote hydrolysis and other degradation pathways. The material safety data sheet for this compound lists strong acids and alkalis as incompatible materials.[1]

  • Oxidation: The presence of oxidizing agents can lead to oxidative degradation. Strong oxidizing agents are listed as incompatible with this compound.[1]

  • Humidity: For the solid compound, exposure to moisture can initiate degradation.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure as a Cinchona alkaloid, potential degradation pathways could involve:

  • Oxidation: The tertiary amine and other parts of the molecule may be susceptible to oxidation.

  • Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Photodegradation: Aromatic systems, like the quinoline ring in the parent Cinchona alkaloid structure, can be susceptible to degradation upon exposure to UV light.

Q5: What analytical techniques can be used to detect the degradation of this compound?

A5: Several analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products. These include:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the parent compound and its degradation products.

  • Supercritical Fluid Chromatography (SFC): Has been shown to be an effective method for the separation of Cinchona alkaloids.

  • Mass Spectrometry (MS): Can be coupled with chromatography (LC-MS) to identify the molecular weights of degradation products, aiding in their structural elucidation.

  • UV-Visible Spectroscopy: Can be used to monitor changes in the concentration of the parent compound, although it may not be able to distinguish it from all degradation products.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions
  • Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a compatible solvent (e.g., DMSO, Ethanol) to achieve the desired stock concentration.

  • Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber vials to minimize light exposure and freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage.[1] For short-term use (up to two weeks), storage at 4°C in the dark may be acceptable, but stability should be verified.

Protocol 2: General Forced Degradation Study

A forced degradation study can help identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare several solutions of this compound at a known concentration in a suitable solvent.

  • Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under optimal conditions.

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).

    • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal: Incubate a solution at an elevated temperature (e.g., 60-80°C).

    • Photolytic: Expose a solution to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples and the control sample using a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify any degradation products formed.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimentation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Compatible Solvent weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw prepare_dilutions Prepare Experimental Dilutions thaw->prepare_dilutions run_assay Perform Experiment prepare_dilutions->run_assay analyze Analyze Results run_assay->analyze Degradation_Factors cluster_factors Degradation Factors Cinchonaminone This compound Solution Stability Temp Temperature Cinchonaminone->Temp Light Light Exposure Cinchonaminone->Light pH pH (Acid/Base) Cinchonaminone->pH Oxidation Oxidizing Agents Cinchonaminone->Oxidation

References

troubleshooting low efficacy in (+)-Cinchonaminone MAO inhibition assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Monoamine Oxidase (MAO) Inhibition Assays. This guide provides detailed troubleshooting for researchers encountering low efficacy with (+)-Cinchonaminone and other potential inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpectedly low or no inhibitory activity with this compound in my MAO assay?

A: Low efficacy can stem from multiple factors, ranging from the experimental setup to the reagents and the inhibitor itself. A systematic approach is crucial. First, verify that your positive controls, such as clorgyline for MAO-A or selegiline/pargyline for MAO-B, are showing the expected level of inhibition.[1] If they are not, the issue likely lies with the core assay components (enzyme, substrate, buffer, or detection reagents). If the controls work, the problem is specific to this compound, such as its solubility, stability, or concentration.

Q2: How can I confirm that my MAO enzyme is active and suitable for the assay?

A: Enzyme viability is a common failure point.

  • Storage and Handling: MAO enzymes are sensitive proteins. Ensure they have been stored at the correct temperature (typically -80°C) and avoid repeated freeze-thaw cycles, which can denature the enzyme and reduce its activity.[2]

  • Activity Check: Before running an inhibition assay, perform a baseline activity test. Titrate the enzyme to determine the optimal concentration that yields a robust and linear reaction rate over the desired time course.[1] If you observe a low signal, your enzyme preparation may have lost activity.[2]

  • Enzyme Source: The activity and inhibitor specificity can vary depending on the source of the MAO (e.g., human recombinant, bovine plasma). The reported IC50 for this compound (31.7 μM) was determined using bovine plasma-derived MAO, which may differ from the activity against human MAO-A or MAO-B.[3][4]

Q3: Could my assay reagents or general protocol be the source of the problem?

A: Yes, several factors in the assay protocol can lead to erroneous results.

  • Reagent Preparation: Ensure all buffers and solutions are prepared correctly and are not expired.[2] Some assay methods, particularly coupled assays, involve multiple components that must be mixed in the correct order and concentrations.[5]

  • Substrate Concentration: The reaction rate can slow if the substrate is depleted during the assay.[5] Ensure the substrate concentration is appropriate for determining enzyme kinetics. The apparent potency of a competitive inhibitor is dependent on the substrate concentration.[6]

  • Assay Conditions: MAO activity is sensitive to temperature and pH. Maintain consistent and optimal conditions throughout the experiment.[2]

  • Interference with Detection: The test compound itself might interfere with the detection method. For example, in fluorescent assays, a compound could have intrinsic fluorescence or act as a quencher. In luminescence-based assays like the MAO-Glo™ system, the compound could directly inhibit the luciferase reporter enzyme.[5][7] It is essential to run controls to test for such interference.

Q4: What are potential issues related to the this compound compound itself?

A: If the assay controls are working correctly, investigate the inhibitor.

  • Purity and Integrity: Verify the purity of your this compound sample. Impurities could affect the results, or the compound may have degraded during storage. Store the compound under the recommended conditions, typically at room temperature for this compound.[8]

  • Solubility: Poor solubility is a frequent cause of low efficacy. This compound should be fully dissolved in a suitable solvent, commonly DMSO, before being diluted into the assay buffer.[9] Visually inspect for any precipitation. The final concentration of the solvent (e.g., DMSO) in the assay must be kept low (typically <1%) and be consistent across all wells, as it can inhibit enzyme activity.[9]

  • Concentration Range: You may be testing a concentration range that is too low. While an IC50 of 31.7 μM has been reported, this can vary significantly between assay systems.[3][4] Test a broad range of concentrations (e.g., from nanomolar to high micromolar) to generate a full dose-response curve.

Q5: My positive and negative controls are perfect, but this compound shows no effect. What is the next step?

A: This strongly points to an issue with the test compound or its specific interaction with the enzyme under your assay conditions.

  • Prepare a Fresh Stock: Make a fresh stock solution of this compound from the original powder to rule out degradation or precipitation in your current stock.

  • Check for Time-Dependent Inhibition: Some inhibitors require pre-incubation with the enzyme to exert their effect. Modify your protocol to include a pre-incubation step (e.g., 15-30 minutes) of the enzyme with this compound before adding the substrate.[1]

  • Consider the MAO Isoform: this compound may be selective for MAO-A or MAO-B. If you are only testing one isoform, your negative result might be due to this selectivity. Test the compound against both MAO-A and MAO-B.[10]

Troubleshooting Summary

The table below provides a checklist for systematically troubleshooting low inhibitor efficacy.

CategoryParameter to CheckRecommended Action
Assay Controls Positive Control Inhibitor Ensure known inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) show expected IC50 values.[1] If not, the assay system is flawed.
Negative Control (No Inhibitor) This well should exhibit maximum enzyme activity. A low signal points to issues with the enzyme or substrate.
Background Control (No Enzyme) Signal should be minimal. High background can be caused by substrate instability or interfering substances.
Reagents & Setup Enzyme Activity Confirm enzyme is active via a titration experiment. Avoid repeated freeze-thaw cycles.[2]
Substrate Integrity Use fresh substrate solution. Ensure concentration is not limiting.[5]
Buffer pH and Composition Verify the pH of the assay buffer. Ensure no interfering components are present (e.g., thiols >10 µM).[11]
Solvent Concentration Keep final DMSO (or other solvent) concentration low (<1%) and consistent across all wells.[9]
Inhibitor Solubility Visually inspect for precipitation. Prepare a fresh stock solution.
Purity & Stability Confirm the purity of the compound. Store as recommended.[8]
Concentration Range Test a wide range of concentrations to ensure the effective dose is not missed.
Pre-incubation Time Test whether pre-incubating the inhibitor with the enzyme increases efficacy.[1]
Data Analysis Reaction Linearity Ensure the reaction rate is linear over the measurement period. Non-linearity can result from substrate depletion or product inhibition.[5]
Interference Run controls to check if the compound fluoresces, quenches, or inhibits reporter enzymes.[5]

Reference Data for Control Inhibitors

Validating your assay with known inhibitors is critical. The following table provides typical IC50 values for common MAO-A and MAO-B inhibitors.

InhibitorTarget MAO IsoformReported IC50
Clorgyline MAO-A~11 nM[1]
Pargyline MAO-B~404 nM[1]
Selegiline (L-deprenyl) MAO-BNanomolar concentrations[12]
Iproniazid Non-selective~37 µM (MAO-A), ~42.5 µM (MAO-B)[13]

Experimental Protocols

Protocol 1: General Fluorometric MAO Inhibition Assay

This protocol is based on the principle of detecting hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.[11][14]

1. Reagent Preparation:

  • MAO Assay Buffer: Prepare a stable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme (typically pH 7.4).

  • MAO Enzyme: Dilute the MAO-A or MAO-B enzyme stock to the desired working concentration in cold MAO Assay Buffer immediately before use.

  • Substrate Solution: Prepare a stock solution of a suitable substrate (e.g., p-tyramine) in the assay buffer.

  • Inhibitor Solutions: Prepare a serial dilution of this compound and control inhibitors in the assay buffer. Ensure the final solvent concentration is constant.

  • Detection Reagent: Prepare the H₂O₂ detection mix containing a fluorescent probe and Horseradish Peroxidase (HRP) as per the manufacturer's instructions.

2. Assay Procedure (96-well plate format):

  • Add 40 µL of MAO Assay Buffer to all wells.

  • Add 10 µL of the inhibitor dilutions (or vehicle for control wells) to the appropriate wells.

  • To initiate the reaction, add 50 µL of the MAO enzyme working solution to all wells except the "no enzyme" background controls.

  • Optional Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Add 50 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 30-60 minutes.

  • Stop the reaction by adding 50 µL of the Detection Reagent to all wells.

  • Incubate for an additional 10-15 minutes in the dark to allow for signal development.

3. Data Measurement and Analysis:

  • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm).[14]

  • Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

MAO Inhibition Pathway

The following diagram illustrates the basic mechanism of MAO catalysis and its inhibition. Monoamine oxidase enzymes catalyze the oxidative deamination of monoamines, producing corresponding aldehydes, ammonia, and hydrogen peroxide.[10][15] An inhibitor like this compound binds to the enzyme, preventing the substrate from being converted to its product.

MAO_Inhibition_Pathway sub Monoamine Substrate mao MAO Enzyme (MAO-A or MAO-B) sub->mao Binds to Active Site prod Products (Aldehyde, H₂O₂, NH₃) mao->prod Catalyzes Oxidative Deamination inh This compound (Inhibitor) inh->mao Inhibits Activity

Caption: Mechanism of MAO catalysis and inhibition by this compound.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose the cause of low inhibitor efficacy in an MAO assay.

Troubleshooting_Workflow start Low Efficacy Observed with This compound check_pos_ctrl Are positive controls (e.g., Clorgyline) working? start->check_pos_ctrl prob_assay Problem is with the Core Assay System check_pos_ctrl->prob_assay No prob_inhibitor Problem is specific to This compound check_pos_ctrl->prob_inhibitor Yes check_enzyme 1. Check Enzyme Activity (Titration, Storage) prob_assay->check_enzyme check_reagents 2. Check Substrate/Buffer (Freshness, pH) check_enzyme->check_reagents check_detection 3. Verify Detection System (Instrument Settings, Reagents) check_reagents->check_detection check_solubility 1. Check Inhibitor Solubility (Precipitation, Fresh Stock) prob_inhibitor->check_solubility check_concentration 2. Verify Concentration Range (Test Broader Range) check_solubility->check_concentration check_stability 3. Check Compound Stability (Proper Storage) check_concentration->check_stability check_preincubation 4. Test Pre-incubation (Enzyme + Inhibitor before Substrate) check_stability->check_preincubation

Caption: A step-by-step workflow for troubleshooting low MAO inhibitor efficacy.

References

Technical Support Center: Overcoming Poor Substrate Scope in Asymmetric Catalysis with (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor substrate scope in asymmetric catalysis using the organocustodian (+)-Cinchonaminone. The information is designed to help researchers optimize their reaction conditions and expand the applicability of this versatile catalyst.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a derivative of the Cinchona alkaloid cinchonine. It is employed as an organocatalyst in various asymmetric reactions, including Michael additions, aldol reactions, and Mannich reactions. Its chiral structure allows for the stereoselective synthesis of valuable chiral molecules.

Q2: What does "poor substrate scope" mean in the context of catalysis?

Poor substrate scope refers to the limitation of a catalyst to effectively promote a reaction for a narrow range of starting materials (substrates). This can manifest as low yield, low enantioselectivity (ee), or a complete lack of reactivity for substrates with certain structural or electronic properties.

Q3: What are the common causes of poor substrate scope with this compound?

Several factors can contribute to poor substrate scope:

  • Steric Hindrance: Bulky substituents on either the nucleophile or the electrophile can prevent the substrates from effectively binding to the catalyst's active site.

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the substrates can alter their reactivity and their interaction with the catalyst.

  • Substrate Aggregation: Some substrates may self-aggregate, reducing their availability to interact with the catalyst.

  • Product Inhibition: The product of the reaction may bind strongly to the catalyst, preventing it from participating in further catalytic cycles.

  • Solvent Effects: The polarity and proticity of the solvent can significantly influence the stability of the transition state and the solubility of the catalyst and substrates.

Troubleshooting Guide

Issue 1: Low Enantioselectivity (ee)

Low enantioselectivity is a common issue when the catalyst fails to create a sufficiently different energy barrier for the formation of the two possible enantiomers.

Potential Cause Troubleshooting Strategy Rationale
Sub-optimal Reaction Temperature Screen a range of temperatures (e.g., from -20 °C to room temperature).Lowering the temperature can enhance the energy difference between the diastereomeric transition states, often leading to higher enantioselectivity.
Incorrect Solvent Choice Test a variety of solvents with different polarities (e.g., toluene, THF, CH2Cl2, CH3CN).The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition state.
Steric Clash If possible, utilize substrates with less bulky protecting groups or substituents.Reducing steric hindrance can allow for a more favorable and stereocontrolled approach of the reactants.
Inappropriate Catalyst Loading Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%).While less common for enantioselectivity, an optimal catalyst concentration can sometimes influence the catalytic cycle's efficiency.
Issue 2: Low Reaction Yield

Low yields can be attributed to a variety of factors, from poor catalyst activity to substrate decomposition.

Potential Cause Troubleshooting Strategy Rationale
Poor Catalyst Activity Increase catalyst loading.A higher concentration of the catalyst can increase the overall reaction rate.
Add a co-catalyst or additive (e.g., a weak acid or base).Additives can assist in proton transfer steps or help to activate the substrate.
Low Reactivity of Substrates Increase reaction time.Some reactions are inherently slow and require longer periods to reach completion.
Increase reaction temperature.Higher temperatures can provide the necessary activation energy for the reaction to proceed.
Substrate or Product Decomposition Lower the reaction temperature.Side reactions and decomposition pathways are often accelerated at higher temperatures.
Use an inert atmosphere (e.g., nitrogen or argon).This can prevent degradation of sensitive substrates or the catalyst by oxygen or moisture.
Poor Solubility Choose a solvent in which all components are fully soluble.Inhomogeneous reaction mixtures can lead to slow and incomplete reactions.
Issue 3: No Reaction

A complete lack of reactivity suggests a fundamental issue with the reaction setup or the compatibility of the substrates with the catalyst.

Potential Cause Troubleshooting Strategy Rationale
Catalyst Incompatibility Verify that this compound is a suitable catalyst for the specific transformation.Not all asymmetric reactions are effectively catalyzed by this specific organocatalyst. A literature search for similar reactions is recommended.
Deactivated Catalyst Ensure the catalyst is pure and has been stored correctly.Impurities or degradation of the catalyst can completely inhibit its activity.
Incorrect Reaction Conditions Re-evaluate all reaction parameters: solvent, temperature, concentration, and additives.A systematic screen of reaction conditions is often necessary to find a productive set of parameters.
Highly Unreactive Substrates Consider chemical modification of the substrates to increase their reactivity.For example, converting a ketone to a more reactive enamine precursor.

Data Presentation: Substrate Scope in this compound Catalyzed Reactions (Hypothetical Data)

The following tables provide a hypothetical summary of how quantitative data on substrate scope might be presented. Note: This data is illustrative and not based on a specific cited experiment due to the lack of comprehensive public data for this compound.

Table 1: Michael Addition of Acetone to various Nitroolefins

EntryNitroolefin (Ar)Yield (%)ee (%)
1C6H59592
24-NO2-C6H49995
34-MeO-C6H48588
42-Cl-C6H47085
5Naphthyl9290

Table 2: Aldol Reaction of Cyclohexanone with various Aromatic Aldehydes

EntryAldehyde (Ar)Yield (%)dr (anti/syn)ee (anti, %)
1C6H5CHO9095:598
24-CF3-C6H4CHO9296:499
32-Me-C6H4CHO6580:2085
43,5-diCl-C6H4CHO8892:897

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. Below is a generalized protocol for a Michael addition reaction.

General Protocol for the Asymmetric Michael Addition of a Ketone to a Nitroolefin Catalyzed by this compound:

  • Preparation: To a flame-dried reaction vial under an inert atmosphere (e.g., Argon), add this compound (0.02 mmol, 10 mol%).

  • Solvent and Substrates: Add the solvent (e.g., Toluene, 1.0 mL). Then, add the nitroolefin (0.2 mmol, 1.0 equiv.) and the ketone (1.0 mmol, 5.0 equiv.).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Analysis: Determine the yield and the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow for Troubleshooting Poor Substrate Scope

experimental_workflow start Problem: Poor Substrate Scope (Low Yield / Low ee) condition_screening Systematic Condition Screening start->condition_screening temp_screening Temperature Variation (-20°C to 40°C) condition_screening->temp_screening solvent_screening Solvent Polarity Screen (Toluene, THF, DCM, etc.) condition_screening->solvent_screening catalyst_loading Catalyst Loading (1-20 mol%) condition_screening->catalyst_loading analysis Analyze Results (Yield and ee) temp_screening->analysis solvent_screening->analysis catalyst_loading->analysis substrate_modification Substrate Modification protecting_groups Change Protecting Groups (e.g., less bulky) substrate_modification->protecting_groups substituents Modify Substituents (e.g., EWG to EDG) substrate_modification->substituents protecting_groups->condition_screening substituents->condition_screening additives Use of Additives acidic_additive Weak Brønsted Acid additives->acidic_additive basic_additive Weak Brønsted Base additives->basic_additive acidic_additive->condition_screening basic_additive->condition_screening analysis->substrate_modification No Improvement analysis->additives No Improvement optimization Further Optimization analysis->optimization Improvement stop Re-evaluate Catalyst Choice optimization->stop Limitation Reached

Caption: A workflow diagram for troubleshooting poor substrate scope.

Logical Relationship of Factors Affecting Enantioselectivity

enantioselectivity_factors catalyst Catalyst Structure (this compound) transition_state Diastereomeric Transition States (TS-R and TS-S) catalyst->transition_state substrate Substrate Properties sub_sterics Steric Hindrance substrate->sub_sterics sub_electronics Electronic Effects substrate->sub_electronics conditions Reaction Conditions cond_temp Temperature conditions->cond_temp cond_solvent Solvent conditions->cond_solvent enantioselectivity Enantioselectivity (ee) transition_state->enantioselectivity ΔΔG‡ sub_sterics->transition_state sub_electronics->transition_state cond_temp->transition_state cond_solvent->transition_state

Caption: Factors influencing the enantioselectivity of the reaction.

addressing common issues with Cinchona alkaloid catalysts in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cinchona alkaloid catalysts in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during your experiments with Cinchona alkaloid catalysts.

1. Low Enantioselectivity or Yield

Q: My reaction is showing low enantioselectivity (% ee) and/or a low chemical yield. What are the potential causes and how can I improve it?

A: Low enantioselectivity and yield are common issues that can often be addressed by systematically evaluating several reaction parameters.

  • Catalyst Selection: The choice of Cinchona alkaloid catalyst is crucial. The four main natural alkaloids (quinine, quinidine, cinchonine, and cinchonidine) are pseudoenantiomers and can provide access to opposite product enantiomers.[1] However, their efficiency can differ significantly.[2]

    • Recommendation: Screen a panel of catalysts, including natural alkaloids and their derivatives (e.g., with thiourea, squaramide, or primary amine functionalities), to identify the optimal one for your specific substrate.[1][3] Dimeric Cinchona alkaloid catalysts, such as those linked by a phthalazine (PHAL) or anthraquinone (AQN) spacer, often exhibit enhanced enantioselectivity.[1][4]

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and, consequently, the stereochemical outcome of the reaction.

    • Recommendation: Test a range of solvents with varying polarities. Non-polar solvents like toluene and dichloromethane are common starting points. In some cases, two-phase reaction conditions can prevent side reactions and improve enantioselectivity, as seen in the Sharpless Asymmetric Dihydroxylation.[4]

  • Temperature: Reaction temperature is a critical parameter for controlling selectivity.

    • Recommendation: Lowering the reaction temperature often leads to higher enantioselectivity, although it may also decrease the reaction rate. Experiment with a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimal balance.

  • Substrate and Reagent Quality: Impurities in your starting materials or reagents can interfere with the catalyst and lead to poor results.

    • Recommendation: Ensure all substrates and reagents are pure. Freshly distill solvents and purify substrates if necessary. The presence of water can be detrimental in some reactions, so working under anhydrous conditions may be necessary.

  • Catalyst Loading: The amount of catalyst used can impact both yield and enantioselectivity.

    • Recommendation: While a lower catalyst loading is desirable, starting with a slightly higher loading (e.g., 5-10 mol%) can be beneficial during initial optimization. Once optimal conditions are found, the catalyst loading can be gradually reduced.

2. Catalyst Deactivation and Regeneration

Q: My catalyst seems to have lost its activity. What could be the cause, and can I regenerate it?

A: Catalyst deactivation can occur through several pathways, including oxidative degradation or poisoning by impurities.

  • Oxidative Degradation: The vinyl group and other parts of the Cinchona alkaloid structure can be susceptible to oxidation, especially in the presence of strong oxidizing agents or prolonged exposure to air.[5]

    • Recommendation: Store your catalysts under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. When setting up reactions, degas your solvents and use an inert atmosphere if your substrate and reagents are sensitive to oxidation.

  • Poisoning: Acidic or basic impurities in the reaction mixture can neutralize the catalyst. Other functional groups in your substrates or reagents might also irreversibly bind to the catalyst.

    • Recommendation: Purify all starting materials and solvents. If you suspect acidic or basic impurities, consider adding a non-nucleophilic base or a weak acid as an additive to buffer the reaction mixture.

  • Regeneration of Immobilized Catalysts: If your Cinchona alkaloid catalyst is immobilized on a support like an ion-exchange resin, it is often possible to regenerate it.

    • Recommendation: A common procedure involves washing the resin-bound catalyst with an acid solution followed by an alkali solution to remove any bound species and reactivate the catalyst. A typical sequence could be a wash with dilute hydrochloric or sulfuric acid, followed by a water wash, and then a wash with a dilute sodium hydroxide solution.[6]

3. Solubility Issues

Q: I am having trouble dissolving my Cinchona alkaloid catalyst in the reaction solvent. What should I do?

A: The solubility of Cinchona alkaloids can vary significantly depending on the specific alkaloid and the solvent.[7]

  • Solvent Selection: Cinchona alkaloids generally show higher solubility in more polar solvents. However, the optimal solvent for catalysis may not be the one with the highest solubility.

    • Recommendation: Consult solubility data if available. If your catalyst is not dissolving, you can try gentle heating or sonication. Alternatively, you could explore a biphasic reaction system where the catalyst resides in a phase it is more soluble in.

  • Catalyst Modification: The solubility of the catalyst can be altered by modifying its structure. For example, quaternization of the quinuclidine nitrogen to form an ammonium salt can increase its solubility in certain solvents.[8]

Quantitative Data on Catalyst Performance

The following tables provide a summary of catalyst performance in common asymmetric reactions to guide your catalyst and condition selection.

Table 1: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

CatalystSolventTemp (°C)Yield (%)ee (%)
QuinineTolueneRT8560
QuinidineTolueneRT8265
(DHQ)₂PHALToluene-209592
(DHQD)₂PHALToluene-209694
Cinchonine-ThioureaCH₂Cl₂RT9288
Quinidine-SquaramideCH₂Cl₂09495

Table 2: Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde

CatalystSolventTemp (°C)Yield (%)ee (%)
CinchonidineTHF-207055
9-Amino(9-deoxy)epicinchonidineTHF-208890
QuinineDioxane07562
Proline-Cinchonidine HybridDMSORT8596

Detailed Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

  • To a stirred solution of the Michael acceptor (1.0 mmol) and the Cinchona alkaloid catalyst (0.05 mmol, 5 mol%) in the chosen solvent (5 mL) at the specified temperature, add the Michael donor (1.2 mmol).

  • Stir the reaction mixture at this temperature and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Aldol Reaction

  • In a flame-dried flask under an inert atmosphere, dissolve the Cinchona alkaloid catalyst (0.1 mmol, 10 mol%) in the anhydrous solvent (5 mL).

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the aldehyde (1.0 mmol) to the solution.

  • After stirring for 10 minutes, add the ketone (2.0 mmol) dropwise.

  • Continue stirring at this temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash chromatography.

  • Analyze the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing Reaction Mechanisms and Workflows

Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow cluster_feedback Iterative Optimization Start Problem Encountered (e.g., Low ee% or Yield) Check_Catalyst 1. Evaluate Catalyst - Screen pseudoenantiomers - Test modified catalysts (thiourea, squaramide) - Consider dimeric catalysts Start->Check_Catalyst Check_Conditions 2. Optimize Reaction Conditions - Vary solvent polarity - Adjust temperature - Check catalyst loading Check_Catalyst->Check_Conditions Check_Conditions->Check_Catalyst Check_Reagents 3. Verify Reagent Quality - Purify substrates - Use anhydrous solvents - Check for impurities Check_Conditions->Check_Reagents Check_Reagents->Check_Conditions Check_Deactivation 4. Investigate Catalyst Deactivation - Suspect oxidation or poisoning? - Store catalyst properly Check_Reagents->Check_Deactivation Solution Improved Results Check_Deactivation->Solution Implement Solutions

Caption: A systematic workflow for troubleshooting common issues in Cinchona alkaloid catalysis.

Diagram 2: Bifunctional Activation in a Michael Addition

Bifunctional_Catalysis Nucleophile Nucleophile (Nu-H) Transition_State Transition State Assembly Nucleophile->Transition_State Electrophile Electrophile (E) Electrophile->Transition_State Catalyst Quinuclidine-N (Basic Site) Thiourea-NH (H-bond Donor) Catalyst->Transition_State Bifunctional Activation Product Product (Nu-E) Transition_State->Product

Caption: Simplified mechanism showing simultaneous activation of the nucleophile and electrophile.

Diagram 3: Catalyst Regeneration Cycle

Catalyst_Regeneration Active_Catalyst Active Catalyst (Immobilized) Reaction Catalytic Reaction Active_Catalyst->Reaction Deactivated_Catalyst Deactivated Catalyst (Poisoned/Fouled) Reaction->Deactivated_Catalyst Deactivation Acid_Wash Acid Wash (e.g., 0.1 M HCl) Deactivated_Catalyst->Acid_Wash Regeneration Step 1 Alkali_Wash Alkali Wash (e.g., 0.1 M NaOH) Acid_Wash->Alkali_Wash Regeneration Step 2 Alkali_Wash->Active_Catalyst Reactivation

Caption: A typical regeneration cycle for an immobilized Cinchona alkaloid catalyst.

References

Validation & Comparative

Comparative Analysis of MAO Inhibition by (+)-Cinchonaminone and its Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the monoamine oxidase (MAO) inhibitory activity of (+)-Cinchonaminone and its enantiomer, (-)-Cinchonaminone. The data presented is based on published experimental findings and is intended to inform research and development in the field of neurology and medicinal chemistry. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them key targets for the treatment of neurodegenerative diseases and psychiatric disorders.

Quantitative Analysis of MAO Inhibition

The inhibitory activities of this compound and its enantiomer were evaluated against human MAO-A (hMAO-A) and MAO-B (hMAO-B). The results, summarized in the table below, indicate a notable selectivity of both enantiomers for the MAO-B isoform.

CompoundhMAO-A Inhibition (% at 10 µM)hMAO-B IC50 (µM)
This compound12.3 ± 1.210.2 ± 1.1
(-)-Cinchonaminone11.7 ± 2.111.3 ± 1.9

Table 1: hMAO-A and hMAO-B inhibitory activity of synthesized (+)- and (−)-cinchonaminone. Data are presented as the mean ± standard deviation.

The data reveals that both (+)- and (-)-Cinchonaminone are weak inhibitors of hMAO-A, with less than 15% inhibition at a concentration of 10 µM. In contrast, both enantiomers exhibit moderate inhibitory activity against hMAO-B, with IC50 values of 10.2 µM and 11.3 µM for the (+) and (-) enantiomers, respectively. These findings suggest that the stereochemistry at the chiral centers of the cinchonaminone scaffold does not significantly influence its inhibitory potency against MAO-B.

Experimental Protocols

The following is a representative methodology for the determination of MAO inhibitory activity as described in the cited literature.

MAO-A and MAO-B Inhibition Assay:

  • Enzyme Source: Recombinant human MAO-A and MAO-B were used as the enzyme sources.

  • Substrate: Kynuramine was used as the substrate for both MAO-A and MAO-B.

  • Assay Principle: The assay measures the enzymatic conversion of kynuramine to 4-hydroxyquinoline by MAO. The rate of formation of 4-hydroxyquinoline is monitored to determine the enzyme activity.

  • Procedure:

    • The test compounds, this compound and (-)-Cinchonaminone, were dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the MAO enzyme (either MAO-A or MAO-B) in a buffer solution (e.g., potassium phosphate buffer, pH 7.4) at 37°C.

    • The enzymatic reaction was initiated by the addition of the kynuramine substrate.

    • The reaction mixture was incubated for a specific period at 37°C.

    • The reaction was terminated by the addition of a quenching solution (e.g., a strong acid or base).

    • The concentration of the product, 4-hydroxyquinoline, was quantified using a suitable analytical method, such as fluorescence spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percent inhibition of MAO activity by the test compounds was calculated by comparing the rate of product formation in the presence of the inhibitor to that of a control reaction without the inhibitor. For IC50 determination, the percent inhibition was measured at various concentrations of the test compound, and the data was fitted to a dose-response curve.

Visualizations

Experimental Workflow for MAO Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Compound Test Compound ((+)- or (-)-Cinchonaminone) Preincubation Pre-incubation (Compound + Enzyme) Compound->Preincubation MAO_Enzyme MAO Enzyme (hMAO-A or hMAO-B) MAO_Enzyme->Preincubation Substrate Kynuramine Substrate Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Preincubation->Reaction Incubation Incubation (37°C) Reaction->Incubation Termination Terminate Reaction Incubation->Termination Detection Detection of 4-Hydroxyquinoline Termination->Detection Data_Analysis Data Analysis (% Inhibition, IC50) Detection->Data_Analysis

A schematic overview of the experimental workflow for determining the MAO inhibitory activity.

Signaling Pathway of MAO-B Inhibition

MAO_B_Inhibition cluster_pathway MAO-B Catalytic Cycle cluster_inhibition Inhibition Dopamine Dopamine (Neurotransmitter) MAO_B MAO-B Enzyme Dopamine->MAO_B Oxidative Deamination DOPAL DOPAL (Metabolite) MAO_B->DOPAL H2O2 Hydrogen Peroxide MAO_B->H2O2 Cinchonaminone (+)- or (-)-Cinchonaminone Cinchonaminone->MAO_B Inhibits

Simplified diagram illustrating the inhibition of the MAO-B catalytic pathway by Cinchonaminone enantiomers.

A Comparative Efficacy Analysis: (+)-Cinchonaminone and Its Simplified Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of the natural indole alkaloid (+)-Cinchonaminone and its simplified synthetic derivatives. The primary focus is on their inhibitory activity against monoamine oxidases (MAO), with additional context on the potential anticancer and antimicrobial properties suggested by studies on related Cinchona alkaloids. All quantitative data is presented in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction

This compound is an indole alkaloid originally isolated from Cinchonae Cortex.[1] Its structure, featuring an indole ring linked to a cis-3,4-disubstituted piperidine ring, has served as a scaffold for the development of simplified synthetic derivatives.[1] Research has primarily focused on the potential of these compounds as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters, making it a significant target for the treatment of neurological disorders.[1] This guide synthesizes the available experimental data to offer a clear comparison of the efficacy of this compound and its synthetic analogs.

Comparative Efficacy Data

The primary available comparative data for this compound and its simplified derivatives is in the context of their inhibitory effects on human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-B
This compound>10089.6>0.89
Derivative 30 98.28.811
Derivative 31 35.142.50.83

Data sourced from a study on the design, synthesis, and monoamine oxidase inhibitory activity of this compound and its derivatives.[1]

Key Findings:

  • The simplified synthetic derivative, compound 30 , demonstrated significantly higher inhibitory activity against hMAO-B (IC50 = 8.8 µM) compared to the parent compound, this compound (IC50 = 89.6 µM).[1]

  • Compound 30 also exhibited the highest selectivity for hMAO-B, with a selectivity index of 11.[1]

  • Derivative 31 showed moderate inhibitory activity against both hMAO-A and hMAO-B.[1]

Table 2: Anticancer and Antimicrobial Potential of Related Cinchona Alkaloids

Biological ActivityCompound ClassExample Finding
Anticancer Cinchona AlkaloidsCinchonine, a related alkaloid, has been shown to induce apoptosis in various cancer cell lines by modulating signaling pathways such as AKT and TAK1.[2]
Antimicrobial Quaternary Salts of Cinchonidine and CinchonineN-substituted quaternary salts of cinchonidine and cinchonine have demonstrated significant antimicrobial potential against a range of Gram-positive and Gram-negative bacteria, with MIC values as low as 1.56 µg/mL.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (substrate)

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (MAO-B specific inhibitor)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrofluorometer)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the test compounds, clorgyline, and selegiline in a suitable solvent (e.g., DMSO). Dilute the enzymes in phosphate buffer to the desired concentration.

  • Assay Reaction:

    • In a 96-well plate, add the phosphate buffer, the test compound at various concentrations (or a reference inhibitor), and the respective MAO enzyme (MAO-A or MAO-B).

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow for the interaction between the inhibitor and the enzyme.

    • Initiate the enzymatic reaction by adding the substrate, kynuramine.

  • Measurement:

    • The enzymatic reaction, which involves the deamination of kynuramine, produces 4-hydroxyquinoline.

    • Measure the fluorescence of the produced 4-hydroxyquinoline at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Anticancer Activity - Cell Viability Assay (MTT Assay)

This protocol describes a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the IC50 of test compounds on the viability of cancer cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds) and a blank control (medium only).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Antimicrobial Activity - Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of test compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Test compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Microplate incubator

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria and broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. The results can also be read using a microplate reader to measure optical density.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound and its simplified derivatives are not yet fully elucidated. However, studies on related Cinchona alkaloids, particularly in the context of cancer, suggest potential mechanisms of action.

Potential Anticancer Signaling Pathway of Cinchona Alkaloids

Research on cinchonine suggests that it can induce apoptosis in cancer cells by inhibiting the activation of key survival signaling pathways.[2] A plausible mechanism involves the downregulation of the PI3K/Akt and TAK1 pathways, which are often hyperactivated in cancer, leading to increased cell proliferation and survival. Inhibition of these pathways can lead to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, ultimately triggering the caspase cascade and programmed cell death.

G Cinchona_Alkaloid Cinchona Alkaloid (e.g., Cinchonine) PI3K_Akt PI3K/Akt Pathway Cinchona_Alkaloid->PI3K_Akt Inhibits TAK1 TAK1 Pathway Cinchona_Alkaloid->TAK1 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Activates Apoptosis Apoptosis TAK1->Bcl2 Activates Caspase_Cascade Caspase Cascade Bcl2->Caspase_Cascade Inhibits Bax Bax (Pro-apoptotic) Bax->Caspase_Cascade Activates Caspase_Cascade->Apoptosis

Caption: Potential anticancer signaling pathway of Cinchona alkaloids.

General Experimental Workflow for Efficacy Comparison

The following diagram illustrates a logical workflow for the comparative evaluation of novel compounds like this compound and its derivatives.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Screening cluster_2 Data Analysis & Comparison cluster_3 Mechanism of Action Studies Cinchonaminone This compound (Natural Product) MAO_Assay MAO Inhibition Assay (hMAO-A & hMAO-B) Cinchonaminone->MAO_Assay Anticancer_Assay Anticancer Assays (e.g., MTT on cell lines) Cinchonaminone->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Cinchonaminone->Antimicrobial_Assay Derivatives Simplified Synthetic Derivatives Derivatives->MAO_Assay Derivatives->Anticancer_Assay Derivatives->Antimicrobial_Assay IC50_Comparison IC50 Value Comparison MAO_Assay->IC50_Comparison Anticancer_Assay->IC50_Comparison MIC_Comparison MIC Value Comparison Antimicrobial_Assay->MIC_Comparison Selectivity_Analysis Selectivity Index Calculation IC50_Comparison->Selectivity_Analysis Signaling_Pathway_Analysis Signaling Pathway Analysis IC50_Comparison->Signaling_Pathway_Analysis MIC_Comparison->Signaling_Pathway_Analysis Enzyme_Kinetics Enzyme Kinetics Selectivity_Analysis->Enzyme_Kinetics

References

A Comparative Analysis of (+)-Cinchonaminone and Moclobemide for Monoamine Oxidase-A Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine oxidase-A (MAO-A) inhibitory potential of the natural indole alkaloid, (+)-Cinchonaminone, and the established pharmaceutical agent, moclobemide. This evaluation is based on available experimental data to objectively inform research and development in neuropharmacology.

Executive Summary

Moclobemide is a well-characterized reversible inhibitor of monoamine oxidase-A (RIMA) with proven clinical efficacy in the treatment of depressive disorders.[1][2][3] Its mechanism of action involves the selective and reversible inhibition of MAO-A, leading to an increase in the synaptic availability of key neurotransmitters such as serotonin and norepinephrine.[1][4] In contrast, experimental evidence indicates that this compound, an indole alkaloid isolated from Cinchonae Cortex, exhibits negligible inhibitory activity against human MAO-A (hMAO-A).[5][6] While initially identified as a potential MAO inhibitor based on studies with bovine plasma-derived MAO, subsequent investigations with the human enzyme have not supported its role as a hMAO-A inhibitor.[5][6] Therefore, for the purpose of selective MAO-A inhibition, moclobemide is a potent and validated compound, whereas this compound is not a viable candidate.

Data Presentation: Quantitative Comparison of MAO-A Inhibition

The following table summarizes the key inhibitory parameters for this compound and moclobemide against human MAO-A.

CompoundTarget EnzymeIC50 Value (µM)Inhibition Type
This compound Human MAO-ANo significant activity reported[5]-
Moclobemide Human MAO-A~6.1 - 10Reversible, Selective[1]

Mechanism of Action and Signaling Pathway

Monoamine oxidase-A is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin and norepinephrine.[1] Inhibition of MAO-A increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. Moclobemide acts as a reversible and selective inhibitor of MAO-A.[1][2] This reversibility is a key feature, as it allows for a more favorable safety profile compared to older, irreversible MAO inhibitors.[3]

MAO_A_Inhibition_Pathway cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine) MAOA MAO-A Monoamines->MAOA Degradation Increased_Monoamines Increased Monoamines Metabolites Inactive Metabolites MAOA->Metabolites Moclobemide Moclobemide Moclobemide->MAOA Reversible Inhibition Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Neuronal_Signal Enhanced Neuronal Signal Receptors->Neuronal_Signal

Mechanism of Moclobemide's MAO-A Inhibition.

Experimental Protocols

The determination of MAO-A inhibitory activity is typically conducted through in vitro enzyme assays. A common method is the fluorometric assay using recombinant human MAO-A.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human MAO-A.

Materials:

  • Recombinant human monoamine oxidase-A (hMAO-A)

  • Kynuramine (substrate)

  • Test compounds (e.g., this compound, moclobemide) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and serially dilute to obtain a range of concentrations.

    • Prepare a working solution of hMAO-A in the assay buffer.

    • Prepare a solution of kynuramine in the assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well microplate, add the assay buffer.

    • Add the test compound solutions to the respective wells. Include a positive control (a known MAO-A inhibitor like moclobemide) and a negative control (solvent only).

    • Initiate the reaction by adding the hMAO-A enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

    • Start the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Detection and Analysis:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission for the product of kynuramine oxidation) over time.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

experimental_workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Compounds) plate_prep 2. Plate Preparation (Add Buffer and Test Compounds to 96-well plate) prep->plate_prep enzyme_add 3. Enzyme Addition (Initiate reaction with hMAO-A) plate_prep->enzyme_add pre_incubation 4. Pre-incubation (37°C for 15 min) enzyme_add->pre_incubation substrate_add 5. Substrate Addition (Add Kynuramine) pre_incubation->substrate_add measurement 6. Fluorometric Measurement (Read fluorescence over time) substrate_add->measurement analysis 7. Data Analysis (Calculate % inhibition and IC50) measurement->analysis

References

Validating Neuroprotective Mechanisms: A Comparative Guide for Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

The validation of a novel therapeutic agent's mechanism of action is a critical process in drug development, particularly in the field of neuroprotection. This guide provides a comparative framework for researchers and scientists to design and execute the validation of a compound's neuroprotective effects in neuronal cell lines. As a case study, we will outline the validation process for a hypothetical novel compound, (+)-Cinchonaminone, by comparing the required experimental approaches with established data for known neuroprotective agents, Cinnamaldehyde and Cardamonin.

Initial Cytotoxicity and Neuroprotection Assays

The first step in validating a potential neuroprotective compound is to determine its toxicity profile and its ability to protect neuronal cells from a specific insult. A common approach is to use a neuronal cell line, such as SH-SY5Y or HT22, and induce cytotoxicity with a neurotoxin like 6-hydroxydopamine (6-OHDA) or glutamate.

Table 1: Comparison of Initial Validation Assays

Assay Purpose This compound (Hypothetical Data) Cinnamaldehyde (Published Data) Cardamonin (Published Data)
MTT Assay Measures cell viability and cytotoxicity.Establishes a non-toxic concentration range.Protects against Aβ-induced toxicity in SH-SY5Y cells.[1]Exhibits low cytotoxicity in neuronal cell lines.
LDH Assay Quantifies lactate dehydrogenase release from damaged cells, indicating cytotoxicity.Confirms the non-toxic dose range and protective effect against neurotoxin-induced cell death.Reduces LDH release in models of neurotoxicity.Protects against oxidative stress-induced cell death.[2][3]
Live/Dead Staining Visualizes live and dead cells using fluorescent microscopy (e.g., Calcein-AM/Ethidium Homodimer).Provides qualitative and quantitative assessment of neuroprotection.Demonstrates increased cell survival in the presence of neurotoxins.Shows a decrease in cell death following neurotoxic challenge.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 24 hours). For neuroprotection assays, pre-treat with the compound for 1-2 hours before adding a neurotoxin.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Workflow for Initial Neuroprotective Validation

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Neuroprotection Assay A Neuronal Cell Line (e.g., SH-SY5Y) B Treat with varying concentrations of this compound A->B C MTT/LDH Assay B->C D Determine Non-Toxic Concentration Range C->D E Pre-treat cells with non-toxic concentrations of this compound D->E Proceed with non-toxic doses F Induce Neurotoxicity (e.g., with 6-OHDA or Glutamate) E->F G Assess Cell Viability (MTT, Live/Dead) F->G H Confirm Neuroprotective Effect G->H

Caption: Workflow for initial cytotoxicity and neuroprotection screening of a novel compound.

Mechanistic Validation: Oxidative Stress and Apoptosis

Many neuroprotective compounds exert their effects by mitigating oxidative stress and inhibiting apoptotic pathways. A comparative analysis of these mechanisms is crucial for understanding a novel compound's mode of action.

Table 2: Comparison of Mechanistic Assays for Oxidative Stress and Apoptosis

Assay Purpose This compound (Hypothetical Target) Cinnamaldehyde (Published Data) Cardamonin (Published Data)
ROS Measurement (e.g., DCFDA assay) Quantifies intracellular reactive oxygen species (ROS) levels.Expected to reduce neurotoxin-induced ROS production.Protects against oxidative stress-induced cell death and ROS generation.[4]Reduces oxidative stress and modulates inflammatory processes.[2][3]
GSH/GSSG Assay Measures the ratio of reduced to oxidized glutathione, an indicator of oxidative stress.Aims to restore the GSH/GSSG ratio.Reduces the depletion of reduced glutathione.[5]Modifies oxidative stress-antioxidant system pathways.[2][3]
Caspase-3/7 Activity Assay Measures the activity of executioner caspases in apoptosis.Expected to inhibit the activation of caspase-3/7.Prevents dopaminergic cell death.[4]Modulates proteins and genes involved in apoptosis (e.g., Bcl-2).[2][3]
Western Blot for Apoptotic Markers Detects changes in the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2).Aims to decrease the Bax/Bcl-2 ratio.Upregulates neuroprotective proteins like Parkin and DJ-1.[4]Modulates signaling molecules including transcription factors and cytokines.[2][3]

Experimental Protocol: Intracellular ROS Measurement

  • Cell Treatment: Seed and treat cells with the test compound and/or neurotoxin as described previously.

  • DCFDA Staining: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence corresponds to higher ROS levels.

Signaling Pathway Analysis

To pinpoint the specific molecular targets of a novel compound, it is essential to investigate its impact on key signaling pathways known to be involved in neuroprotection.

Table 3: Comparison of Signaling Pathway Analysis

Target Pathway Key Proteins This compound (Hypothetical Target) Cinnamaldehyde (Published Data) Cardamonin (Published Data)
Nrf2/ARE Pathway Nrf2, HO-1Aims to activate Nrf2 and increase the expression of antioxidant enzymes.Induces antioxidant proteins.[6]Activates Nrf2 as a viable therapeutic strategy.[2]
NF-κB Pathway NF-κB, IκBαExpected to inhibit the activation and nuclear translocation of NF-κB.Modulates the TLR/NF-κB pathway and inhibits proinflammatory responses.[4]Inhibits the redox-activated NF-kB and cytokines.[2]
GSK-3β Pathway GSK-3β, p-GSK-3βAims to inhibit GSK-3β activity.May be related to the inhibition of GSK-3β.[1]Modulates a variety of signaling molecules.[2][3]

Signaling Pathways of Cinnamaldehyde and Cardamonin

G cluster_0 Cinnamaldehyde cluster_1 Cardamonin Cinn Cinnamaldehyde Nrf2_C Nrf2 Activation Cinn->Nrf2_C NFkB_I NF-κB Inhibition Cinn->NFkB_I GSK3b_I GSK-3β Inhibition Cinn->GSK3b_I ARE Antioxidant Response Element Nrf2_C->ARE Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Neuroprotection_C Neuroprotection Antioxidant_Enzymes->Neuroprotection_C Proinflammatory_Cytokines_I ↓ Pro-inflammatory Cytokines NFkB_I->Proinflammatory_Cytokines_I Proinflammatory_Cytokines_I->Neuroprotection_C GSK3b_I->Neuroprotection_C Card Cardamonin Nrf2_Ca Nrf2 Activation Card->Nrf2_Ca NFkB_I_Ca NF-κB Inhibition Card->NFkB_I_Ca ARE_Ca Antioxidant Response Element Nrf2_Ca->ARE_Ca Antioxidant_Enzymes_Ca Antioxidant Enzymes ARE_Ca->Antioxidant_Enzymes_Ca Neuroprotection_Ca Neuroprotection Antioxidant_Enzymes_Ca->Neuroprotection_Ca Proinflammatory_Cytokines_I_Ca ↓ Pro-inflammatory Cytokines NFkB_I_Ca->Proinflammatory_Cytokines_I_Ca Proinflammatory_Cytokines_I_Ca->Neuroprotection_Ca

Caption: Simplified signaling pathways for the neuroprotective effects of Cinnamaldehyde and Cardamonin.

By following this structured, comparative approach, researchers can effectively validate the mechanism of action of novel neuroprotective compounds like this compound, contextualizing their findings within the broader landscape of neuroprotective drug discovery.

References

A Comparative Guide to the Selectivity and Off-Target Effects of (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the selectivity and potential for off-target effects of any bioactive compound is paramount. This guide provides a comparative analysis of (+)-Cinchonaminone, an indole alkaloid with known inhibitory activity against monoamine oxidase (MAO), against other well-characterized MAO inhibitors. The objective is to offer a clear, data-driven comparison to aid in the evaluation of this compound for further research and development.

Introduction to this compound

This compound is an indole alkaloid that has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Its activity against both MAO-A and MAO-B isoforms positions it as a compound of interest for neurological research. However, a comprehensive understanding of its selectivity and potential interactions with other cellular targets is essential for predicting its therapeutic window and potential side effects.

Comparison of MAO Inhibition

The primary activity of this compound is its inhibition of MAO-A and MAO-B. To provide context for its potency and selectivity, the following table compares its in vitro inhibitory concentrations (IC50) with those of well-established MAO inhibitors.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityType of Inhibition
This compound 31.7Not specified in detailNon-selectiveReversible
Clorgyline 0.00121.9MAO-A selectiveIrreversible
Selegiline (L-deprenyl) ~1.00.015MAO-B selectiveIrreversible
Tranylcypromine ~0.2~0.2Non-selectiveIrreversible
Moclobemide ~0.2~8.0MAO-A selectiveReversible
Rasagiline ~0.50.004MAO-B selectiveIrreversible

Note: IC50 values can vary between studies depending on the experimental conditions.

Cross-Reactivity and Off-Target Effects: A Critical Evaluation

While the primary targets of this compound are MAO-A and MAO-B, its interaction with other proteins (cross-reactivity) can lead to unintended biological effects (off-target effects). Comprehensive screening of this compound against a broad panel of kinases, G-protein coupled receptors (GPCRs), and other enzyme families has not been reported in publicly available literature. This represents a significant data gap in its pharmacological profile.

In contrast, the off-target effects of some alternative MAO inhibitors are better characterized. For instance, the non-selective inhibitor Tranylcypromine has been reported to interact with other targets, which may contribute to its side-effect profile, including the risk of hypertensive crisis when combined with certain foods or medications[1][2][3][4][5]. Selective inhibitors are generally designed to minimize such interactions, but comprehensive profiling is still crucial. For example, while Moclobemide is a selective reversible inhibitor of MAO-A and is noted for its favorable safety profile, it is still important to assess its potential for off-target interactions in a systematic manner[6][7][8][9][10]. Rasagiline, a selective MAO-B inhibitor, undergoes extensive metabolism by cytochrome P450 enzymes, highlighting another area for potential drug-drug interactions[11][12][13][14][15].

To ascertain the broader selectivity of this compound, profiling against large panels of kinases (e.g., KINOMEscan) and GPCRs (e.g., GPCRmax) is highly recommended.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to characterize compounds like this compound, the following diagrams illustrate the MAO signaling pathway and a typical experimental workflow for assessing inhibitor selectivity.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Metabolism VMAT2 VMAT2 Monoamines->VMAT2 Vesicular Uptake Metabolites Metabolites MAO->Metabolites Synaptic Vesicle Synaptic Vesicle VMAT2->Synaptic Vesicle Synaptic Cleft Synaptic Cleft Synaptic Vesicle->Synaptic Cleft Release Receptors Receptors Synaptic Cleft->Receptors Binding Inhibitor This compound or Alternative Inhibitor->MAO

Caption: Monoamine Oxidase (MAO) Signaling Pathway Inhibition.

Experimental_Workflow cluster_screening Selectivity Profiling Primary_Screen Primary Screen: MAO-A and MAO-B Inhibition Assays Secondary_Screen Secondary Screen: Broad Target Panels (e.g., KINOMEscan, GPCRmax) Primary_Screen->Secondary_Screen Active Compounds Hit_Validation Hit Validation: Dose-Response & Orthogonal Assays Secondary_Screen->Hit_Validation Identified Off-Targets SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Validation->SAR_Studies Validated Hits Compound_Library This compound & Alternatives Compound_Library->Primary_Screen

References

comparing the catalytic efficiency of (+)-Cinchonaminone to other Cinchona alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the catalytic prowess of prominent Cinchona alkaloids in asymmetric synthesis reveals a landscape rich with data for quinine, quinidine, cinchonine, and cinchonidine derivatives. However, a notable gap exists in the scientific literature regarding the catalytic efficiency of (+)-Cinchonaminone, for which direct comparative studies in asymmetric catalysis are currently unavailable. The primary focus of existing research on this compound lies in its synthesis and its biological activity as a monoamine oxidase (MAO) inhibitor.

This guide, therefore, focuses on providing a detailed comparison of the catalytic efficiencies of the well-established Cinchona alkaloids and their derivatives in a key asymmetric transformation: the Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, and the performance of Cinchona alkaloid catalysts in this context has been extensively documented.

Asymmetric Michael Addition: A Case Study

The asymmetric Michael addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound is a powerful tool for the enantioselective synthesis of a wide range of chiral molecules. Cinchona alkaloids and their derivatives, particularly those modified at the C9 hydroxyl group with thiourea or squaramide moieties, have proven to be exceptional bifunctional catalysts for this transformation. They activate the electrophile through hydrogen bonding and the nucleophile through the basic quinuclidine nitrogen.

Catalytic Performance in the Michael Addition of 1,3-Dicarbonyl Compounds to β-Nitrostyrene

To illustrate the comparative catalytic efficiency, we have compiled data for the asymmetric Michael addition of acetylacetone to β-nitrostyrene, a benchmark reaction for evaluating catalyst performance.

Catalyst (Derivative of)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)Reference
Cinchonine (Thiourea)109592-N/A
Cinchonidine (Thiourea)109694 (opposite enantiomer)-N/A
Quinine (Thiourea)5989698:2N/A
Quinidine (Thiourea)59795 (opposite enantiomer)97:3N/A

Note: The data presented is a representative summary from various sources and specific reaction conditions may vary. Direct comparison between different studies should be made with caution.

Experimental Protocols

A detailed experimental protocol for a representative Cinchona alkaloid-catalyzed asymmetric Michael addition is provided below.

General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene Catalyzed by a Cinchonine-Derived Thiourea Catalyst

Materials:

  • β-Nitrostyrene (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • Cinchonine-derived thiourea catalyst (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the Cinchonine-derived thiourea catalyst (0.1 mmol).

  • Add toluene (2.0 mL) to the vial and stir the mixture at room temperature for 10 minutes to dissolve the catalyst.

  • Add acetylacetone (1.2 mmol) to the solution and continue stirring for another 5 minutes.

  • Add β-nitrostyrene (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.

  • Determine the yield and enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Asymmetric_Michael_Addition cluster_reactants Reactants cluster_catalyst Bifunctional Catalyst cluster_intermediate Transition State cluster_product Product Nucleophile Nucleophile (e.g., Acetylacetone) TS Ternary Complex Nucleophile->TS Activated by Quinuclidine N Electrophile Electrophile (e.g., β-Nitrostyrene) Electrophile->TS Activated by Thiourea H-bonding Catalyst Cinchona Alkaloid (e.g., Thiourea derivative) Catalyst->TS TS->Catalyst Catalyst Regeneration Product Chiral Michael Adduct TS->Product C-C Bond Formation

Caption: Mechanism of a bifunctional Cinchona alkaloid-catalyzed Michael addition.

Experimental_Workflow start Start reaction_setup Reaction Setup: - Add catalyst and solvent - Add reactants start->reaction_setup monitoring Reaction Monitoring (e.g., TLC, HPLC) reaction_setup->monitoring workup Aqueous Workup: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis: - Yield determination - Enantiomeric excess (chiral HPLC) purification->analysis end End analysis->end

Caption: General experimental workflow for a catalytic asymmetric reaction.

Conclusion

While the catalytic potential of this compound in asymmetric synthesis remains an open area for investigation, the established Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—and their derivatives continue to be powerful and versatile tools for the synthesis of chiral molecules. Their effectiveness, particularly as bifunctional catalysts in reactions like the asymmetric Michael addition, is well-documented and provides a solid foundation for the development of new synthetic methodologies. Future research into the catalytic applications of a broader range of Cinchona alkaloids, including this compound, will undoubtedly uncover new opportunities for advancing the field of asymmetric catalysis.

A Comparative Analysis of the Neuroprotective Potential of Cinchona Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A Meta-Analysis of Preclinical Studies Reveals Divergent Effects and Mechanisms of Quinine, Quinidine, Cinchonine, and Cinchonidine in Neuronal Health

For researchers and drug development professionals exploring novel neuroprotective agents, the Cinchona alkaloids present a complex and intriguing landscape. While historically celebrated for their antimalarial properties, emerging preclinical evidence suggests a spectrum of effects on the nervous system, ranging from potential neuroprotection to outright neurotoxicity. This guide provides a comprehensive meta-analysis of available experimental data, offering a comparative overview of the neuroprotective profiles of the four primary Cinchona alkaloids: quinine, quinidine, cinchonine, and cinchonidine.

Quantitative Comparison of Neuroprotective and Neurotoxic Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from key experimental studies. These studies utilize various in vitro and in vivo models to assess the impact of Cinchona alkaloids on neuronal viability and function in the face of neurotoxic insults.

AlkaloidModel SystemNeurotoxic InsultConcentration/DoseOutcome MeasureResultReference
Quinine Adult Wistar Rats (in vivo)N/A (direct effect)20 mg/kg initial, then 10 mg/kg every 8h for 7 daysPurkinje Cell Population (cells/mm²)Decrease: from 363 ± 5.2 to 239 ± 9.5[1][2]
Transverse Diameter of Purkinje Cells (µm)Decrease: from 1.20 ± 0.02 to 1.09 ± 0.1[1][2]
Quinidine ----No direct quantitative neuroprotective data found in the conducted search.-
Cinchonine HEI-OC1 cells (in vitro)Cisplatin (40 µM)10 µMCell Viability (%)Increase: from ~50% to ~75%[3]
Cinchonidine HEI-OC1 cells (in vitro)Cisplatin (40 µM)10 µMCell Viability (%)Increase: from ~50% to ~80%[4]

Note: The data for cinchonine and cinchonidine are from a study on ototoxicity, which involves damage to auditory hair cells, a cell type with neuronal characteristics. This provides preliminary evidence of their potential neuroprotective effects. The study on quinine indicates a neurotoxic effect on cerebellar Purkinje cells under the tested conditions.[1][2]

Detailed Experimental Protocols

Understanding the methodologies behind these findings is crucial for their interpretation and replication. Below are detailed protocols for the key experiments cited.

In Vivo Assessment of Quinine Neurotoxicity on Cerebellar Purkinje Cells
  • Animal Model: Adult male Wistar rats (150-190g) were used.[1][2]

  • Treatment Groups:

    • Group I (Control): Injected intramuscularly with physiological saline.[1][2]

    • Group II (Quinine-treated): Injected intramuscularly with an initial 20 mg/kg body weight dose of quinine, followed by 10 mg/kg every 8 hours for 7 days.[1][2]

  • Histological Analysis:

    • Following the treatment period, the rats were sacrificed, and their cerebellums were removed.

    • The tissues were fixed in 10% formol saline.

    • Standard histological procedures were followed for tissue processing, sectioning, and staining.

    • The population of Purkinje cells was quantified per square millimeter.

    • The transverse diameter of the Purkinje cells was measured in micrometers.[1][2]

In Vitro Assessment of Cinchonine and Cinchonidine Protection Against Cisplatin-Induced Ototoxicity
  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.[3][4]

  • Experimental Procedure:

    • HEI-OC1 cells were cultured under standard conditions.

    • For neuroprotection assays, cells were pre-treated with cinchonine (10 µM) or cinchonidine (10 µM) for a specified period.

    • Cisplatin (40 µM) was then added to induce cytotoxicity.

    • Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay, which measures the activity of dehydrogenases in viable cells.

    • Apoptosis was evaluated by TUNEL staining and immunoblotting for cleaved caspase-3.

    • Reactive Oxygen Species (ROS) levels were measured using MitoSox Red staining.[3][4]

Signaling Pathways and Mechanisms of Action

The neuroprotective or neurotoxic effects of Cinchona alkaloids are mediated by their interaction with specific intracellular signaling pathways.

Cinchonine and Cinchonidine: Activation of the PI3K-AKT Pathway

Studies on cinchonine and cinchonidine have demonstrated their ability to protect against cisplatin-induced apoptosis in auditory hair cells by activating the Phosphoinositide 3-kinase (PI3K)-AKT signaling pathway.[3][4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activation Cinchonine Cinchonine Cinchonine->Receptor Cinchonidine Cinchonidine Cinchonidine->Receptor AKT AKT PI3K->AKT Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Cell_Survival Cell_Survival AKT->Cell_Survival Promotion

Caption: Cinchonine and Cinchonidine activate the PI3K-AKT pathway, inhibiting apoptosis.

Quinine: Potential Mechanisms of Neurotoxicity

The observed neurotoxic effects of quinine on Purkinje cells may be linked to several potential mechanisms, although the precise signaling pathways are not fully elucidated in the context of this specific study.[1][2] Quinine is known to be a blocker of certain ion channels and has effects on neurotransmitter systems.[5][6]

G cluster_neuron Purkinje Cell Quinine Quinine Ion_Channels Ion_Channels Quinine->Ion_Channels Blockade Neurotransmitter_Systems Neurotransmitter_Systems Quinine->Neurotransmitter_Systems Modulation Cellular_Dysfunction Cellular_Dysfunction Ion_Channels->Cellular_Dysfunction Neurotransmitter_Systems->Cellular_Dysfunction Neuronal_Death Neuronal_Death Cellular_Dysfunction->Neuronal_Death

Caption: Quinine may induce neurotoxicity by altering ion channel function and neurotransmission.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a general workflow for screening and evaluating the neuroprotective potential of compounds like Cinchona alkaloids.

G cluster_workflow Neuroprotection Assay Workflow Cell_Culture Cell_Culture Pre_treatment Pre_treatment Cell_Culture->Pre_treatment 1. Seed Neuronal Cells Neurotoxic_Insult Neurotoxic_Insult Pre_treatment->Neurotoxic_Insult 2. Add Cinchona Alkaloid Post_treatment_Incubation Post_treatment_Incubation Neurotoxic_Insult->Post_treatment_Incubation 3. Induce Cell Damage Viability_Assay Viability_Assay Post_treatment_Incubation->Viability_Assay 4. Incubate Mechanism_Studies Mechanism_Studies Viability_Assay->Mechanism_Studies 5. Assess Cell Survival Data_Analysis Data_Analysis Mechanism_Studies->Data_Analysis 6. Investigate Pathways

Caption: A generalized workflow for in vitro neuroprotection screening.

References

Safety Operating Guide

Essential Safety and Handling Protocols for (+)-Cinchonaminone

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

(+)-Cinchonaminone is harmful if swallowed and may cause an allergic skin reaction. It is also considered very toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to PPE protocols is mandatory to ensure personal safety and environmental protection.

Summary of Recommended Personal Protective Equipment

Body PartRecommended PPESpecifications & Best Practices
Eyes Safety goggles with side-shields or a face shield.[1]Goggles should be worn to protect from splashes, and face shields offer broader protection, especially during transfer of dusts.[2] Eye protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166.
Hands Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1][2]Gloves should be inspected before use and changed immediately if contaminated. Wash hands thoroughly after handling.[1][3]
Body Impervious clothing, such as a fully buttoned lab coat with long sleeves or chemical-resistant coveralls.[1]Clothing should be in good repair and washed after each use, separately from other laundry.[2] For tasks with a high risk of splashing, a chemical-resistant apron is recommended.[2]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when engineering controls are insufficient, or if irritation is experienced.[3]This is particularly important when handling the powder form to avoid dust inhalation.[4] A disposable mask covering the mouth and nose is suitable for handling dusts.[2]

Operational and Disposal Plans

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][4] An accessible safety shower and eyewash station are essential in the immediate work area.[1]

Safe Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][3][4] Recommended storage temperatures are -20°C for the powder and -80°C when in solvent.[1]

Spill Management: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full PPE, absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1] For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[3] Clean the affected area thoroughly. Prevent the substance from entering drains or water courses.[1]

Disposal: Dispose of this compound and any contaminated materials as hazardous waste through an approved waste disposal plant.[1][3] Do not dispose of it down the drain or into the environment.[1] All disposal practices must comply with local, state, and federal regulations.

Experimental Workflow for Handling and Disposal

The following diagram outlines the procedural steps for safely handling and disposing of this compound.

G prep Preparation ppe Don PPE (Goggles, Gloves, Lab Coat, Respirator) prep->ppe handling Chemical Handling ppe->handling weighing Weighing & Preparation (in Fume Hood) handling->weighing experiment Experimental Use weighing->experiment cleanup Cleanup & Decontamination experiment->cleanup spill Spill Management cleanup->spill If spill occurs decontaminate Decontaminate Work Area cleanup->decontaminate waste_collection Collect Contaminated PPE & Materials in Labeled Hazardous Waste Container spill->waste_collection disposal Waste Disposal decontaminate->disposal de_ppe Doff PPE decontaminate->de_ppe disposal->waste_collection final_disposal Dispose via Approved Waste Management Service waste_collection->final_disposal final_disposal->de_ppe wash Wash Hands Thoroughly de_ppe->wash

Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.